Boc-2-Abz-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHHEDJDSLEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399169 | |
| Record name | Boc-2-Abz-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68790-38-5 | |
| Record name | Boc-2-Abz-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-2-Abz-OH
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of N-tert-butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH). It is intended for researchers, scientists, and professionals in the fields of drug development, peptide synthesis, and organic chemistry.
Core Chemical and Physical Properties
This compound, also known as 2-(Boc-amino)benzoic acid or N-Boc-anthranilic acid, is a synthetic amino acid derivative.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in organic synthesis, particularly in the construction of peptides and other complex molecules where selective reactivity is required.[3] This protecting group enhances the compound's stability and allows for controlled reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68790-38-5 | [1][3][4] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][3][4] |
| Molecular Weight | 237.25 g/mol | [1][4][5] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 148-162 °C (with decomposition) | [1][3][5] |
| Boiling Point | 328.60 °C | [1] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in polar organic solvents | [2] |
| Storage Conditions | 0-8 °C | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Key Spectroscopic Information for this compound
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is available for this compound and is a key tool for confirming its structure.[6] |
| ¹³C NMR | The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. |
| IR Spectroscopy | Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the carbamate, as well as the N-H and O-H bonds. |
| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. |
Applications in Research and Development
This compound is a versatile compound with several important applications in scientific research and industrial processes.
-
Peptide Synthesis: The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[3][5][7][8][9] The Boc group protects the N-terminus of the amino acid, allowing for the controlled, sequential addition of other amino acids to form a peptide chain.[3]
-
Drug Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure allows for further functionalization, enabling the creation of bioactive molecules that can target specific biological pathways.[3]
-
Agrochemicals: this compound is also used in the production of certain agrochemicals.[3]
-
Materials Science: The properties of this compound are utilized in the development of advanced materials like polymers and coatings that require specific functional groups for enhanced performance.[3]
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound.
4.1. Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for using this compound in SPPS.
-
Resin Preparation: A suitable solid support (resin), typically a polystyrene resin with a linker, is prepared.
-
First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid, usually with an acid such as trifluoroacetic acid (TFA).
-
Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIPEA).
-
Coupling of this compound: A solution of this compound and a coupling reagent (e.g., HBTU, TBTU) in a suitable solvent (e.g., DMF, NMP) is added to the resin.[1] The reaction is allowed to proceed until completion.
-
Washing: The resin is washed thoroughly to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Steps 3-6 are repeated with the next desired amino acid until the peptide sequence is complete.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).
-
Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
4.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using HPLC.
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be water with 0.1% TFA, and Solvent B could be acetonitrile with 0.1% TFA.
-
Gradient Elution: The analysis starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over time to elute the compound.
-
Detection: The eluting compound is detected by its UV absorbance at a specific wavelength (e.g., 254 nm).
-
Data Analysis: The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area. A purity of ≥98% is common for this compound.[3]
Mandatory Visualizations
Diagram 1: Chemical Structure of this compound
Diagram 2: Workflow for Boc Solid-Phase Peptide Synthesis
Safety and Handling
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, eye shields, and a dust mask (type N95).[8]
-
Storage: this compound should be stored in a cool, dry place, typically between 0-8 °C.[1][3]
-
WGK: The water hazard class for this compound is WGK 3, indicating it is highly hazardous to water.[8]
-
Flash Point: The flash point is not applicable.[8]
References
- 1. Boc-2-aminobenzoic acid | 68790-38-5 | FB48234 | Biosynth [biosynth.com]
- 2. CAS 68790-38-5: 2-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]
- 6. This compound(68790-38-5) 1H NMR spectrum [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]
- 9. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]
An In-depth Technical Guide to 2-(tert-butoxycarbonylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-butoxycarbonylamino)benzoic acid, also known as N-Boc-anthranilic acid, is a synthetically versatile building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and peptides. The Boc protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for selective chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.
Chemical Structure and Properties
The molecular structure of 2-(tert-butoxycarbonylamino)benzoic acid consists of a benzoic acid scaffold with a tert-butoxycarbonylamino group at the ortho-position.
Table 1: Physicochemical Properties of 2-(tert-butoxycarbonylamino)benzoic Acid
| Property | Value | Reference |
| CAS Number | 68790-38-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 148-162 °C | [1] |
| Boiling Point | 328.6 °C (predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water. | [2] |
Table 2: Spectroscopic Data of 2-(tert-butoxycarbonylamino)benzoic Acid
| Spectrum | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), a C=O stretch from the carbamate (approx. 1700 cm⁻¹), N-H bending, and C-H stretches from the aromatic ring and the tert-butyl group.[3][4] |
Experimental Protocols
Synthesis of 2-(tert-butoxycarbonylamino)benzoic Acid
A standard and effective method for the synthesis of 2-(tert-butoxycarbonylamino)benzoic acid involves the reaction of 2-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve 2-aminobenzoic acid (1.0 equivalent) in a mixture of THF and water in a round-bottom flask.
-
Addition of Base: Add sodium bicarbonate (3.0 equivalents) dissolved in water to the reaction mixture.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.0 equivalents) dissolved in THF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 3 with 1N HCl. This will protonate the carboxylate and may cause the product to begin precipitating.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent from the organic layer using a rotary evaporator to yield the crude product.
-
Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure 2-(tert-butoxycarbonylamino)benzoic acid as a white to off-white solid.
Applications in Research and Drug Development
2-(tert-butoxycarbonylamino)benzoic acid is a cornerstone in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1]
-
Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Boc-protected amine allows for the controlled, sequential addition of amino acids to a growing peptide chain.
-
Heterocyclic Synthesis: The dual functionality of the molecule makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.
-
Development of Bioactive Compounds: Researchers utilize this compound in the preparation of molecules with specific biological activities, contributing to advancements in drug discovery.[1]
Visualizations
The following diagrams illustrate the pivotal role of 2-(tert-butoxycarbonylamino)benzoic acid in synthetic chemistry.
Caption: Synthetic utility of 2-(tert-butoxycarbonylamino)benzoic acid.
Caption: Workflow for the synthesis of N-Boc-2-aminobenzoic acid.
References
An In-depth Technical Guide to the Synthesis of N-Boc-Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to N-Boc-anthranilic acid (2-(tert-butoxycarbonylamino)benzoic acid), a crucial building block in pharmaceutical and organic synthesis. We will delve into detailed experimental protocols, present quantitative data for comparison, and illustrate the core chemical transformation.
Introduction
N-Boc-anthranilic acid is a widely utilized intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolinones, which are prevalent in many biologically active molecules and approved drugs. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of reaction conditions while being readily removable under mild acidic conditions, making it an ideal choice for multi-step syntheses. This guide will focus on the most common and effective methods for the preparation of this important reagent.
Core Synthetic Methodologies
The synthesis of N-Boc-anthranilic acid is predominantly achieved through the direct N-acylation of anthranilic acid with di-tert-butyl dicarbonate (Boc anhydride). An alternative route, which can be advantageous for certain substituted analogs, involves a multi-step synthesis starting from o-bromoanilines.
The most straightforward and widely used method for the synthesis of N-Boc-anthranilic acid is the reaction of commercially available anthranilic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
The general reaction is as follows:
Anthranilic Acid + Di-tert-butyl dicarbonate → N-Boc-anthranilic acid
The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide, triethylamine, and sodium bicarbonate. The reaction is often performed in a solvent mixture, such as dioxane/water or tetrahydrofuran (THF)/water, to ensure the solubility of both the starting material and the reagents.
An alternative, two-step procedure allows for the preparation of N-Boc-protected anthranilic acid tert-butyl esters from readily available o-bromoanilines.[1] This method involves an initial di-Boc protection of the aniline, followed by a lithium-halogen exchange and an intramolecular rearrangement. This approach can be particularly useful for accessing substituted N-Boc-anthranilic acid derivatives.
The general scheme for this method is:
-
o-Bromoaniline + Boc₂O → N,N-di-Boc-o-bromoaniline
-
N,N-di-Boc-o-bromoaniline + n-BuLi → N-Boc-anthranilic acid tert-butyl ester
This route provides the tert-butyl ester of N-Boc-anthranilic acid, which can be selectively deprotected if the free carboxylic acid is required.
Quantitative Data Presentation
The following table summarizes typical yields for the synthesis of N-Boc-anthranilic acid and its derivatives using the direct Boc protection method under various conditions.
| Starting Material | Reagents | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Anthranilic acid | Boc₂O | Dioxane/Water (1:1) | Triethylamine | 2 hours | Excellent | [2] |
| Anthranilic acid | Acetic Anhydride | - | - | 15 minutes (heating) | - | [3] |
| Substituted anthranilic acids | N-Boc-amino acids, MsCl, NMI, CuCl₂ | Dichloromethane (DCM) | N-methylimidazole (NMI) | 1.5 hours | 30-66 | [4] |
Note: Yields can vary depending on the specific substrate, reaction scale, and purification method.
Experimental Protocols
This protocol is a general procedure based on the reaction of an amino acid with Boc-ON, a common Boc-donating reagent.[2]
Materials:
-
Anthranilic acid (1 equivalent)
-
Triethylamine (1.5 equivalents)
-
BOC-ON (2-tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) (1.1 equivalents)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the anthranilic acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of anthranilic acid).
-
With stirring at room temperature, add BOC-ON (1.1 equiv.).
-
Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.
-
Dilute the reaction mixture with water (1.5 mL per mmol of anthranilic acid).
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude N-Boc-anthranilic acid.
-
The crude product can be further purified by recrystallization from a hexane:ethyl acetate mixture.
This protocol is adapted from a literature procedure for the synthesis of a substituted N-Boc-anthranilic acid tert-butyl ester.[1]
Step A: Synthesis of N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline
-
This precursor is prepared according to a reliable, published procedure for the di-Boc protection of anilines.
Step B: Rearrangement to 2-tert-butoxycarbonylamino-5-chlorobenzoic acid tert-butyl ester
Materials:
-
N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (0.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
n-Butyllithium (n-BuLi) in hexane (1.6 M solution, 340 µL)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (203 mg, 0.5 mmol) in anhydrous THF (5 mL) in a flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the n-BuLi solution (340 µL of 1.6 M in hexane) dropwise to the cooled solution. The reaction mixture will turn yellow.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with water and extract twice with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the product as a white crystalline solid (quantitative yield).
Visualization of the Reaction Pathway
The following diagram illustrates the reaction mechanism for the direct N-Boc protection of anthranilic acid using Boc anhydride.
Caption: Reaction mechanism for the synthesis of N-Boc-anthranilic acid.
Purification and Characterization
Purification of N-Boc-anthranilic acid is typically achieved by crystallization or flash chromatography.[5] For crystallization, a common solvent system is a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane. The crude product is dissolved in a minimal amount of the polar solvent, and the non-polar solvent is added until turbidity is observed, followed by cooling to induce crystallization.
The purity of the final product can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Conclusion
The synthesis of N-Boc-anthranilic acid is a fundamental transformation in organic synthesis, with the direct Boc protection of anthranilic acid being the most common and efficient method. The choice of reaction conditions can be optimized to achieve high yields of the desired product. For specific applications requiring substituted analogs, the route starting from o-bromoanilines offers a versatile alternative. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this important building block in their work.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. peptide.com [peptide.com]
- 3. webassign.net [webassign.net]
- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-2-aminobenzoic Acid (CAS: 68790-38-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-aminobenzoic acid, also known as 2-(tert-butoxycarbonylamino)benzoic acid or N-Boc-anthranilic acid, is a synthetically versatile building block with significant applications in medicinal chemistry, peptide synthesis, and materials science. Its structure, featuring a carboxylic acid and a Boc-protected amine on a benzene ring, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and peptidomimetics.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and technical data.
Chemical and Physical Properties
Boc-2-aminobenzoic acid is a white to off-white solid, soluble in many organic solvents. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled reactions at the carboxylic acid or aromatic ring.[3]
| Property | Value | Reference(s) |
| CAS Number | 68790-38-5 | [4] |
| Molecular Formula | C₁₂H₁₅NO₄ | [4] |
| Molecular Weight | 237.25 g/mol | [4] |
| Melting Point | 148-162 °C | [1][4] |
| Boiling Point | 328.60 °C | [4] |
| Flash Point | 152.50 °C | [4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | 2°C - 8°C, cool and dry place | [4][5] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of Boc-2-aminobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.5-8.2 ppm (multiplets, 4H): Aromatic protons.
-
~1.5 ppm (singlet, 9H): tert-butyl protons of the Boc group.
¹³C NMR (Predicted):
-
~170 ppm: Carboxylic acid carbon (-COOH).
-
~153 ppm: Carbonyl carbon of the Boc group (-O-C=O).
-
~115-140 ppm: Aromatic carbons.
-
~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Boc-2-aminobenzoic acid would be expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 cm⁻¹ | N-H stretching (amide) |
| ~2500-3300 cm⁻¹ | O-H stretching (carboxylic acid, broad) |
| ~1720-1740 cm⁻¹ | C=O stretching (Boc carbonyl) |
| ~1680-1700 cm⁻¹ | C=O stretching (carboxylic acid) |
| ~1580-1600 cm⁻¹ | C=C stretching (aromatic ring) |
| ~1520 cm⁻¹ | N-H bending (amide II) |
| ~1160 cm⁻¹ | C-O stretching (Boc ester) |
Applications and Experimental Protocols
Boc-2-aminobenzoic acid is a key intermediate in several synthetic pathways, most notably in the preparation of quinazolinones and in peptide synthesis.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] N-Boc-anthranilic acid derivatives are valuable precursors for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.
This protocol is adapted from a general method for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from anthranilic acids and N-Boc-amino acids.[4]
Materials:
-
Boc-2-aminobenzoic acid
-
N-Boc-L-alanine
-
Aniline
-
Methanesulfonyl chloride (MsCl)
-
N-methylimidazole (NMI)
-
Copper(II) chloride (CuCl₂)
-
4 Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (NEt₃)
Procedure:
-
To a mixture of N-Boc-L-alanine (1.00 mmol), anhydrous CuCl₂ (0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCM (15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (1.00 mmol) and MsCl (1.00 mmol) dropwise.
-
Stir the mixture at -20 °C for 1 hour.
-
Add Boc-2-aminobenzoic acid (1.00 mmol) to the reaction mixture and stir at -20 °C for 1.5 hours.
-
Add aniline (4.00 mmol) and allow the reaction to warm to room temperature, stirring for 16 hours.
-
Add TMSCl (4.00 mmol) and NEt₃ (4.00 mmol) and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Yields for this specific reaction starting with Boc-2-aminobenzoic acid are not explicitly available in the searched literature. However, similar reactions using other anthranilic acids have reported yields ranging from 33% to 61%.[4]
Caption: Workflow for the one-pot synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-2-aminobenzoic acid can be incorporated into peptide chains as an unnatural amino acid to introduce conformational constraints or to serve as a scaffold for further chemical modifications.[2][6] The general principles of Boc-based SPPS are well-established.
This protocol outlines the general steps for incorporating an amino acid, which can be adapted for Boc-2-aminobenzoic acid, in a manual Boc-SPPS workflow.[7][8]
Materials:
-
Peptide-resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-2-aminobenzoic acid
-
Coupling reagents (e.g., HBTU/HOBt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM and then with isopropanol to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve Boc-2-aminobenzoic acid (2-4 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (4-6 equivalents) to initiate coupling.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle for the next amino acid.
-
Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.
Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis.
Use as a Bioconjugation Linker
Biological Activity and Signaling Pathways
While specific studies on the biological activity of Boc-2-aminobenzoic acid are limited, the broader class of anthranilic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[10][11]
Derivatives of anthranilic acid have been identified as:
The specific mechanism of action and the signaling pathways modulated by Boc-2-aminobenzoic acid itself remain an area for further investigation.
Caption: Reported biological activities of anthranilic acid derivatives.
Conclusion
Boc-2-aminobenzoic acid (CAS 68790-38-5) is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and development. Its utility in the synthesis of quinazolinones and as a component in peptide synthesis is well-documented, although specific, detailed experimental data for some applications remains to be more broadly published. The diverse biological activities of the parent anthranilic acid scaffold suggest that derivatives of Boc-2-aminobenzoic acid may hold promise as modulators of key biological pathways, warranting further investigation by the scientific community. This guide serves as a foundational resource for researchers looking to employ this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. benchchem.com [benchchem.com]
- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Physical and Chemical Characteristics of Boc-2-Abz-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH) is a pivotal building block in the fields of synthetic organic chemistry and drug discovery. Its unique structural features, combining a protected amine and a carboxylic acid on an aromatic scaffold, make it a valuable component in the synthesis of peptides, peptidomimetics, and other complex molecular architectures. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with experimental methodologies and data presentation to support its application in research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1][2] |
| Appearance | White to off-white powder | [No specific citation] |
| Melting Point | 153-156 °C (decomposes) | [2] |
| CAS Number | 68790-38-5 | [1][2] |
Structural and Spectroscopic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Below are the key identifiers and expected spectroscopic characteristics.
| Identifier | Value | Reference(s) |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | [1][2] |
| InChI | InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | [1][2] |
| ¹H NMR (Predicted) | A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.5 ppm. Aromatic protons would appear in the range of 7-8.5 ppm. The acidic proton of the carboxylic acid is expected as a broad singlet at a downfield chemical shift (>10 ppm), and the NH proton signal would also be present. | [1][3] |
| ¹³C NMR (Predicted) | The carbonyl carbon of the Boc group is expected around 155 ppm, and the carboxylic acid carbonyl carbon around 170 ppm. The quaternary carbon of the Boc group would appear around 80 ppm, and the methyl carbons around 28 ppm. Aromatic carbons would be observed in the 115-140 ppm range. | [4][5] |
| FTIR (Predicted) | A broad O-H stretch from the carboxylic acid is expected in the 2500-3300 cm⁻¹ region. A strong C=O stretch from the carboxylic acid will be present around 1700-1725 cm⁻¹, and another C=O stretch from the carbamate (Boc group) will be observed around 1680-1700 cm⁻¹. N-H stretching is expected around 3300-3400 cm⁻¹, and C-H stretches from the aromatic ring and alkyl groups will be in the 2850-3100 cm⁻¹ range. | [6][7] |
| Mass Spectrometry | The expected exact mass is 237.1001 u. Electrospray ionization (ESI) in negative mode would likely show a prominent ion at m/z 236.0928 [M-H]⁻. | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and suitability for downstream applications. The following are representative protocols for key analytical experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound and confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.
-
Analysis: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Spectra are acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound and identify any potential impurities.
Methodology:
-
System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is commonly used, with Mobile Phase A consisting of water with 0.1% trifluoroacetic acid (TFA) and Mobile Phase B consisting of acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Detection: The eluent is monitored at a wavelength of 254 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation: A solution of this compound is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.[8][9][10][11][12]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis. The general workflow for incorporating this amino acid derivative into a growing peptide chain is illustrated below.
Solubility Profile
A comprehensive understanding of the solubility of this compound is essential for its handling and use in various reaction conditions.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in peptide synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for many organic compounds, but care should be taken as it can be difficult to remove. |
| Methanol / Ethanol | Soluble | Generally soluble in lower alcohols. |
| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions. |
| Water | Sparingly soluble | The presence of the hydrophobic Boc group and the aromatic ring limits its solubility in water. Solubility is pH-dependent and will increase at higher pH due to the deprotonation of the carboxylic acid. |
| Acetonitrile | Soluble | Often used in HPLC analysis. |
Experimental Protocol for Quantitative Solubility Determination:
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve of known concentrations.[13]
Conclusion
This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound. The data and experimental protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this versatile building block. Adherence to rigorous analytical characterization is paramount for ensuring the quality and reproducibility of synthetic endeavors involving this compound.
References
- 1. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]
- 3. This compound(68790-38-5) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. hmdb.ca [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of N-tert-butoxycarbonyl-2-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid (Boc-2-aminobenzoic acid). Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document combines qualitative information, comparative data from structurally related molecules, and standardized experimental protocols to offer a practical resource for laboratory work.
Core Concepts and Solubility Profile
N-tert-butoxycarbonyl-2-aminobenzoic acid is a derivative of anthranilic acid, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the amine. This structural modification significantly influences its solubility profile compared to the parent compound, 2-aminobenzoic acid. The presence of the carboxylic acid group provides a site for hydrogen bonding and potential salt formation, while the Boc-protected amine and the benzene ring contribute to its organic character.
While specific quantitative solubility values are not widely reported, a qualitative assessment suggests that N-tert-butoxycarbonyl-2-aminobenzoic acid is generally soluble in polar organic solvents and less soluble in water. This is a common characteristic for many Boc-protected amino acids.
Comparative Solubility Data
To provide a useful frame of reference, the following table includes qualitative solubility information for N-tert-butoxycarbonyl-2-aminobenzoic acid and quantitative data for the closely related compound, p-aminobenzoic acid (PABA). The solubility behavior of the ortho-isomer (N-Boc-2-aminobenzoic acid) is expected to be broadly similar to its para-isomer, which is reported to be soluble in solvents like dichloromethane and dimethyl sulfoxide (DMSO) but less so in water[1].
| Solvent | N-tert-butoxycarbonyl-2-aminobenzoic Acid (Qualitative) | p-Aminobenzoic Acid (Quantitative) |
| Water | Sparingly soluble to insoluble | 0.572 g/100 mL at 25 °C |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Dichloromethane | Soluble | Very soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Benzene | Slightly soluble | Slightly soluble |
| Chloroform | Soluble | Very soluble |
| Pyridine | Soluble | Very soluble |
Note: The qualitative solubility for N-tert-butoxycarbonyl-2-aminobenzoic acid is inferred from general chemical principles and data on structurally similar compounds.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid in a given solvent. This method is a standard and reliable approach for obtaining quantitative solubility data.
Objective: To determine the solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid in a selected solvent at a specific temperature.
Materials:
-
N-tert-butoxycarbonyl-2-aminobenzoic acid (high purity)
-
Solvent of choice (e.g., ethanol, analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-tert-butoxycarbonyl-2-aminobenzoic acid to a vial containing a known volume of the chosen solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Place a magnetic stir bar in the vial, cap it tightly, and place it in the thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved N-tert-butoxycarbonyl-2-aminobenzoic acid by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
Express the solubility in the desired units, for example:
-
g/100 mL: (mass of solute in g / volume of solvent in mL) * 100
-
mg/mL: mass of solute in mg / volume of solvent in mL
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Logical Relationship in Solubility
The solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid is governed by the interplay of its structural features. The following diagram illustrates this relationship.
References
The Essential Guide to Boc-2-Abz-OH: A Core Building Block in Modern Synthesis
For Immediate Release
This technical whitepaper provides a comprehensive overview of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH), a pivotal building block for researchers, chemists, and professionals in drug development and material science. This guide details its chemical properties, core applications in synthesis, and specific experimental protocols, offering a technical resource for its effective utilization.
Core Compound Properties
This compound, also known as 2-(tert-butoxycarbonylamino)benzoic acid or N-Boc-anthranilic acid, is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This group enhances the compound's stability and dictates its reactivity, making it an ideal component for the controlled, stepwise synthesis of complex organic molecules.[1]
A summary of its key quantitative and physical properties is provided below.
| Property | Value | Reference(s) |
| Molecular Weight | 237.25 g/mol | [2][3][4] |
| Chemical Formula | C₁₂H₁₅NO₄ | [1][2][3][4] |
| CAS Number | 68790-38-5 | [1][2][3][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 148-156 °C (may decompose) | [1][2][5] |
| Boiling Point | 328.60 °C | [2] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1][2] |
Applications in Research and Development
The utility of this compound stems from its dual functionality: a carboxylic acid for amide bond formation and a Boc-protected amine for controlled deprotection and subsequent reaction.
Peptide Synthesis
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides temporary protection for the N-terminus of the amino acid.[6] This allows the carboxylic acid group to be coupled with the free amine of a growing peptide chain attached to a solid resin support. Following the coupling step, the Boc group is removed under acidic conditions, revealing a new N-terminal amine ready for the next coupling cycle. This iterative process is the foundation of Boc-based SPPS.[7][8]
Drug Discovery and Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various bioactive molecules, particularly heterocyclic compounds like quinazolinones, which are recognized scaffolds in medicinal chemistry.[9] Anthranilic acid derivatives are integral to drugs with anti-inflammatory, antimicrobial, and anticancer properties.[4][10][11]
A notable application is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of the related anthranilic acid core are used to synthesize compounds that target key signaling pathways in cancer cells. One such pathway is the ALK/PI3K/AKT pathway, which is critical for cell growth and survival. Inhibitors derived from quinazolinone scaffolds have been shown to disrupt this pathway, leading to apoptosis (programmed cell death) in cancer cells.[9]
Key Experimental Protocols
The effective use of this compound hinges on the precise execution of protection and deprotection steps. Below are detailed protocols for the critical N-terminal Boc group deprotection.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen by a strong acid (like TFA). This destabilizes the group, leading to the cleavage of the tert-butyl-oxygen bond and forming a stable tert-butyl cation and an unstable carbamic acid. The carbamic acid rapidly decarboxylates to release the free amine.[6]
Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.
Materials and Reagents:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel. Drain the DCM.[6]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[6][9]
-
Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and the cleaved Boc group. A typical washing sequence is:
-
Neutralization: To deprotonate the N-terminal ammonium salt to a free amine for the next coupling step, add a solution of 5-10% DIEA in DCM to the resin.[9][12] Agitate for 2 minutes and drain. Repeat this neutralization step once more.
-
Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[9] The resin is now ready for the coupling of the next Boc-protected amino acid.
Note: For solution-phase synthesis, a common alternative is using 4M Hydrogen Chloride (HCl) in 1,4-dioxane, followed by work-up and precipitation.[6][13]
Conclusion
N-Boc-2-aminobenzoic acid (this compound) is a versatile and indispensable reagent. Its well-defined properties and the robust chemistry of the Boc protecting group provide chemists with precise control over synthetic pathways. From the assembly of complex peptides to the construction of novel heterocyclic scaffolds for drug discovery, this compound is a cornerstone of modern organic synthesis, enabling advancements across the scientific landscape.
References
- 1. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 2. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]
- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 6. US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents [patents.google.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to the successful and precise construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.
Core Function and Mechanism
The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during peptide bond formation, thereby ensuring the sequential and controlled elongation of the peptide chain.[1][2] The Boc group is characterized by its stability under neutral and basic conditions, while being readily cleaved under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[1][3]
Boc Protection of Amino Acids
The introduction of the Boc group is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc₂O.
Caption: Mechanism of Boc protection of an amino acid.
Boc Deprotection: The Acid-Labile Nature
The removal of the Boc group is a critical step in SPPS, allowing for the step-wise addition of amino acids. This deprotection is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group and carbon dioxide.[4][6] To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers like anisole or thioanisole are often added to the deprotection solution.[1][7]
References
introduction to Boc chemistry in peptide synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS), a foundational and robust methodology. We will delve into the core principles, detailed experimental protocols, and critical considerations for employing Boc chemistry in the synthesis of peptides.
Core Principles of Boc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry, involves the stepwise assembly of amino acids onto an insoluble polymer resin.[1][2] The Boc/Bzl strategy, one of the original and still highly relevant approaches, is predicated on a system of graduated acid lability for the removal of protecting groups.[3][4]
The fundamental principle of SPPS involves the covalent attachment of a C-terminally protected amino acid to a solid support.[] The peptide chain is then elongated in the C- to N-terminal direction through repeated cycles of deprotection and coupling.[6] A key advantage of this method is the simplification of the purification process, as excess reagents and byproducts are easily removed by filtration and washing.[3][4]
In Boc SPPS, the temporary α-amino protecting group is the acid-labile Boc group, which is removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA).[3][7] In contrast, the more permanent side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[3][8] This differential acid lability is the cornerstone of the Boc/Bzl protection scheme.[7][9]
The Synthesis Cycle: A Stepwise Approach
The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow is as follows:
-
Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.[9]
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid or peptide is removed with TFA.[7]
-
Washing & Neutralization: The resin is washed to remove excess TFA and then neutralized to free the terminal amine for the subsequent coupling reaction.[8][10]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[9]
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.[]
This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[7]
Key Methodologies and Experimental Protocols
Solid Supports for Boc SPPS
The choice of resin is crucial and depends on whether the final product is a peptide acid or a peptide amide.[9]
-
Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-based SPPS, yielding a peptide acid upon cleavage.[10]
-
PAM Resin (Phenylacetamidomethyl): This resin offers increased stability of the peptide-resin linkage to TFA, minimizing premature chain loss during synthesis.[10]
-
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used for the synthesis of peptide amides.[9][10]
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Add a solution of 50% TFA in DCM to the resin.[9]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 15-25 minutes to ensure complete deprotection.[9][10]
-
Filter the resin and wash thoroughly with DCM, followed by isopropanol (IPA) to remove residual TFA.[9][10]
Mechanism: The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to yield the free amino group and carbon dioxide.[7]
Neutralization
After deprotection, the N-terminal amino group is present as a trifluoroacetate salt and must be neutralized before the next coupling step.[8][10]
Protocol:
-
Wash the deprotected peptide-resin with DCM.
-
Add a solution of 10% triethylamine (TEA) or 5-10% diisopropylethylamine (DIEA) in DCM.[8][10]
-
Agitate the mixture for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base.[8]
Amino Acid Coupling
In this step, the next activated Nα-Boc protected amino acid is coupled to the free N-terminal amine.
Protocol:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[9]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[9]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[9]
-
Once complete, drain the coupling solution and wash the resin with DMF and DCM.[9]
Cleavage and Final Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like HF.[3][10]
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[9]
-
Carefully perform the cleavage using anhydrous liquid HF at 0°C for 1-2 hours. This step requires specialized equipment and stringent safety precautions.[3][9]
-
The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions.[8][9] A common scavenger is anisole.
| Reagent/Condition | Purpose | Typical Parameters |
| Deprotection | Removal of Nα-Boc group | 50% TFA in DCM, 20-30 min total[9][10] |
| Neutralization | Freeing the N-terminal amine | 10% TEA or 5-10% DIEA in DCM, 2 x 1-2 min[8][10] |
| Coupling | Peptide bond formation | 2-4 eq. Boc-amino acid, coupling agent (e.g., HBTU), DIEA in DMF, 1-2 hours[9] |
| Final Cleavage | Peptide release and side-chain deprotection | Anhydrous HF, 0°C, 1-2 hours[3][9] |
| Table 1: Summary of Key Reaction Conditions in Boc SPPS. |
Visualizing the Boc SPPS Workflow
The following diagrams illustrate the cyclical nature and key chemical transformations in Boc-based solid-phase peptide synthesis.
Figure 1: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Figure 2: Simplified mechanism of Nα-Boc deprotection using trifluoroacetic acid (TFA).
Advantages and Limitations of Boc Chemistry
While Fmoc chemistry has become more prevalent for routine peptide synthesis due to its milder conditions, the Boc strategy remains a valuable and robust method, particularly for certain applications.[11][12]
Advantages:
-
Robustness: Boc chemistry is well-established and effective for synthesizing long and complex peptides.[3]
-
Reduced Aggregation: The acidic deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, making it advantageous for hydrophobic sequences prone to aggregation.[11][13]
-
Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]
Limitations:
-
Harsh Reagents: The repeated use of moderately strong acid (TFA) for deprotection and the requirement for highly corrosive and hazardous HF for final cleavage are significant drawbacks.[11][15]
-
Specialized Equipment: The use of HF necessitates a specialized, corrosion-resistant apparatus.[12][15]
-
Side Reactions: The strong acidic conditions can lead to side reactions, particularly with sensitive amino acids. The tert-butyl cations generated during deprotection can react with nucleophilic residues like Tryptophan, Cysteine, or Methionine, necessitating the use of scavengers.[8]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA)[11] | 20% Piperidine in DMF[11] |
| Side-Chain Protection | Benzyl (Bzl)-based[11] | tert-Butyl (tBu)-based[11] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF)[11] | Trifluoroacetic Acid (TFA)[11] |
| Orthogonality | Partial (Graduated Acid Lability)[12] | Fully Orthogonal[12] |
| Key Advantage | Better for aggregating sequences[12][13] | Milder conditions, automation friendly[11][12] |
| Table 2: Comparison of Boc and Fmoc SPPS Strategies. |
Conclusion
Boc chemistry represents a foundational and powerful strategy in solid-phase peptide synthesis. Its robustness and effectiveness in handling difficult and aggregation-prone sequences ensure its continued relevance in both research and industrial settings.[3][11] While the harsh reagents and safety considerations associated with the Boc/Bzl approach are significant, a thorough understanding of its principles, protocols, and limitations allows researchers and drug development professionals to leverage its unique advantages for the successful synthesis of complex peptides.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
Stability of Boc-2-Abz-OH at Room Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH) with a focus on its stability at room temperature. Due to the absence of specific quantitative kinetic data in publicly available literature, this guide synthesizes information based on the known chemical properties of the tert-butyloxycarbonyl (Boc) protecting group, manufacturer recommendations, and general best practices for handling sensitive chemical reagents.
Core Concepts: Understanding Boc Group Stability
The stability of this compound is intrinsically linked to the stability of the Boc protecting group. The Boc group is widely utilized in peptide synthesis and organic chemistry due to its reliable protection of amines and its facile removal under specific conditions. Key characteristics of the Boc group's stability include:
-
Acid Lability: The Boc group is highly sensitive to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even milder acidic conditions can lead to gradual degradation over time.
-
Thermal Stability: While relatively stable at ambient temperatures, the Boc group can undergo thermal decomposition at elevated temperatures, generally above 85-90°C.
-
Base and Nucleophile Stability: A key advantage of the Boc group is its general stability under basic and nucleophilic conditions, allowing for a broad range of chemical transformations on other parts of a molecule.
-
Moisture Sensitivity: Boc-protected amino acids can be susceptible to hydrolysis in the presence of moisture, although this process is typically slow under neutral pH conditions.
Stability of this compound at Room Temperature
While specific quantitative data on the degradation rate of this compound at room temperature is not available, the consensus from suppliers and the chemical nature of the Boc group strongly suggest that long-term storage at room temperature is not recommended . The primary concerns for degradation at room temperature over extended periods are gradual hydrolysis from atmospheric moisture and potential contact with acidic contaminants.
For short-term handling, such as weighing and preparation of solutions for immediate use, this compound is generally considered stable at room temperature, provided it is protected from moisture and acidic environments.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, adherence to recommended storage conditions is critical. The following table summarizes the storage recommendations from various chemical suppliers.
| Supplier/Source | Recommended Storage Temperature |
| Biosynth[1] | 2°C - 8°C |
| Chem-Impex[2] | 0-8 °C |
| Sigma-Aldrich[3][4][5] | Data not specified in snippets |
| General Best Practice | 2°C - 8°C, desiccated |
Additional Storage Recommendations:
-
Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen can displace moisture and oxygen, further preserving the compound's integrity.
-
Light Protection: Storing the compound in an amber vial or in the dark is a general good practice for complex organic molecules to prevent potential photolytic degradation.
-
Tightly Sealed Containers: To minimize exposure to atmospheric moisture, containers should always be tightly sealed after use.
Experimental Protocol: Assessing the Stability of this compound
To quantitatively assess the stability of this compound at room temperature, a stability study using High-Performance Liquid Chromatography (HPLC) can be employed. This protocol outlines a general method for such a study.
Objective: To determine the rate of degradation of this compound at room temperature over a defined period.
Materials and Instrumentation:
-
This compound (high-purity reference standard and test sample)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
-
Temperature and humidity-controlled environment (for sample storage)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., 1:1 acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero reference standard.
-
Store aliquots of the solid this compound test sample in sealed vials at room temperature (e.g., 20-25°C).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Stability Study Procedure:
-
At time zero, dissolve a sample of the reference standard and inject it into the HPLC to obtain the initial purity profile.
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial of the this compound stored at room temperature.
-
Prepare a solution at the same concentration as the reference standard and analyze it using the same HPLC method.
-
Calculate the purity of the sample at each time point by the area percentage method, and identify any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of pure this compound as a function of time.
-
Determine the degradation rate from the slope of this plot.
-
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for its stability assessment.
References
A Technical Guide to Boc-2-Abz-OH: Supplier and Purity Analysis for Researchers
For researchers, scientists, and drug development professionals, the quality and sourcing of chemical reagents are paramount to the success of their work. This technical guide provides an in-depth overview of Boc-2-Abz-OH (2-(Boc-amino)benzoic acid), a key building block in peptide synthesis and other areas of organic chemistry. This document outlines key supplier information, purity specifications, and representative experimental protocols to aid in the informed selection and application of this reagent.
Supplier and Purity Data
The selection of a reliable supplier for this compound is a critical first step in any research endeavor. The following table summarizes publicly available data from several chemical suppliers, offering a comparative view of purity levels and the analytical methods used for their determination.
| Supplier | Product Name | CAS Number | Purity | Analytical Method |
| Sigma-Aldrich | This compound | 68790-38-5 | ≥98.0% | Titration (T) |
| Chem-Impex | Boc-2-aminobenzoic acid | 68790-38-5 | ≥98% | HPLC |
| Biosynth | Boc-2-aminobenzoic acid | 68790-38-5 | Not specified | Not specified |
| Carbolution Chemicals | This compound | 68790-38-5 | 95% | Not specified |
| Santa Cruz Biotechnology | This compound | 68790-38-5 | Not specified | Not specified |
Note: This data is based on information available from supplier websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for lot-specific purity information.
Experimental Protocols
This compound is a crucial reagent in Boc solid-phase peptide synthesis (Boc-SPPS). The following is a representative protocol for the incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support.
General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the key steps in a single coupling cycle within a Boc-SPPS workflow.
1. Resin Preparation:
- The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent, typically dichloromethane (DCM), for 30-60 minutes.
2. Boc Deprotection:
- The N-terminal Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v).
- This deprotection step is usually performed twice: a brief initial wash followed by a longer incubation (20-30 minutes).
- The resin is then washed with DCM, isopropanol, and again with DCM to remove residual TFA and byproducts.
3. Neutralization:
- The newly exposed N-terminal amine, which is in the form of a trifluoroacetate salt, is neutralized to the free amine using a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (typically 5-10% v/v).
- The resin is washed with DCM to remove excess base.
4. Amino Acid Coupling:
- In a separate vessel, the incoming Boc-protected amino acid (e.g., this compound) is activated. Common activation methods include the use of coupling reagents like HBTU/HOBt or DIC/HOBt in a solvent such as N,N-dimethylformamide (DMF).
- The activated amino acid solution is then added to the resin.
- The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
5. Washing:
- Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
6. Cycle Repetition:
- These steps (deprotection, neutralization, coupling, and washing) are repeated for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Deprotection:
- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the Boc-SPPS strategy, this is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Visualizing Workflows and Pathways
To further clarify the processes involved in selecting and utilizing this compound, the following diagrams have been generated.
Caption: A logical workflow for selecting a this compound supplier.
Caption: A simplified workflow for a single cycle of Boc solid-phase peptide synthesis.
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-2-Aminobenzoic Acid (Boc-2-Abz-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] 2-Aminobenzoic acid (2-Abz), an aromatic β-amino acid, is a particularly interesting building block. Its rigid structure can induce specific secondary structures, like β-turns, which are crucial for biological activity. Furthermore, peptides containing such unnatural residues often exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life. This document provides a detailed protocol for the incorporation of Boc-2-Abz-OH into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principles of Boc-SPPS
Boc-SPPS is a robust method for peptide synthesis that relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group. Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. The synthesis proceeds in a cyclical manner, with each cycle consisting of Nα-Boc deprotection with a moderately strong acid (e.g., trifluoroacetic acid - TFA), neutralization, and coupling of the next Boc-amino acid. The completed peptide is cleaved from the solid support, with concomitant removal of side-chain protecting groups, using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
Experimental Protocols
This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide incorporating this compound.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single cycle of deprotection, neutralization, and coupling for the addition of an amino acid to the growing peptide chain on the resin.
1. Resin Selection and Swelling:
-
Resin Choice: Select a suitable resin based on the desired C-terminus of the peptide. For a C-terminal carboxyl group, Merrifield resin is a common choice.[3] For a C-terminal amide, MBHA or BHA resin is appropriate.[1][3]
-
Swelling: Place the desired amount of resin in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[1]
2. Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM to remove residual TFA.[1][3]
3. Neutralization:
-
To the deprotected peptide-resin, add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes and drain. Repeat the neutralization step to ensure the N-terminal amine is in its free base form.
-
Wash the resin with DCM to remove excess DIEA.[4]
4. Coupling of this compound:
-
Activation: In a separate vessel, pre-activate the this compound by dissolving it with a suitable coupling reagent and additive in an appropriate solvent (e.g., DMF or a DCM/DMF mixture). Due to the potentially reduced nucleophilicity of the aromatic amine in 2-Abz, a more potent coupling reagent is recommended. HATU, HBTU, or PyBOP are excellent choices for hindered couplings.[5][6]
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 1-4 hours. For sterically hindered couplings, the reaction time may need to be extended, or a double coupling may be performed.[5]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[1]
2. Cleavage Cocktail Preparation and Reaction:
-
Prepare a cleavage cocktail suitable for the peptide sequence. A common and effective cocktail for removing benzyl-based protecting groups is anhydrous Hydrogen Fluoride (HF).
-
The "low-high" HF procedure is often employed to minimize side reactions. This involves a preliminary treatment with a milder HF solution ("low HF") followed by the standard strong HF treatment ("high HF").
-
Caution: HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety precautions.
-
Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used as a strong acid for cleavage.
-
Cleavage cocktails typically include scavengers such as anisole, thioanisole, or cresol to trap reactive carbocations generated during deprotection.[1]
-
The cleavage reaction is typically carried out at 0°C for 1-2 hours.[1]
3. Peptide Precipitation and Purification:
-
After the cleavage reaction, the strong acid is carefully removed (e.g., by evaporation under a stream of nitrogen for TFMSA or by using a specialized HF apparatus).
-
The crude peptide is then precipitated by adding the filtrate to cold diethyl ether.[1]
-
The precipitated peptide is collected by centrifugation or filtration and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]
-
The crude peptide is then dried under vacuum.
-
Purification of the crude peptide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Data Presentation
The following tables summarize the quantitative data for the key steps in the Boc-SPPS protocol for incorporating this compound.
Table 1: Reagents and Solvents for Boc-SPPS Cycle (per gram of resin)
| Step | Reagent/Solvent | Typical Quantity/Concentration |
| Swelling | Dichloromethane (DCM) | 10-15 mL |
| Deprotection | 50% TFA in DCM | 10-15 mL |
| Neutralization | 5% DIEA in DCM | 10-15 mL |
| Coupling | Boc-Amino Acid | 2-4 equivalents |
| Coupling Reagent (e.g., HATU) | 1.9-3.9 equivalents | |
| DIEA | 4-8 equivalents | |
| Solvent (DMF/DCM) | 10-15 mL | |
| Washing | DCM, DMF, IPA | 10-15 mL per wash |
Table 2: Typical Coupling Conditions for Hindered Amino Acids
| Coupling Reagent | Activation Time | Coupling Time | Base | Notes |
| HATU | 1-5 minutes | 1-4 hours | DIEA or Collidine | Highly effective for hindered couplings, though can cause guanidinylation of the N-terminus if used in excess.[5][6] |
| HBTU | 1-5 minutes | 1-4 hours | DIEA | A reliable and widely used coupling reagent. |
| PyBOP | 1-5 minutes | 1-4 hours | DIEA | A phosphonium salt reagent that avoids the risk of guanidinylation.[6] |
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.
References
Application Notes and Protocols for Using Boc-2-Abz-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH) is a crucial reagent in the synthesis of fluorescently labeled peptides. The 2-aminobenzoyl (Abz) group serves as a fluorescent donor in Förster Resonance Energy Transfer (FRET) pairs, making it an invaluable tool for studying enzyme activity, particularly proteases. When incorporated into a peptide sequence along with a suitable quencher molecule, the cleavage of the peptide by a protease results in an increase in fluorescence, allowing for sensitive and continuous monitoring of enzymatic reactions.
These application notes provide detailed protocols and guidelines for the efficient incorporation of this compound into peptides using solution-phase synthesis methodologies. The protocols cover the coupling of this compound to the N-terminus of a peptide, the subsequent deprotection of the Boc group, and the purification of the final fluorescently labeled peptide.
Core Principles
The solution-phase synthesis of an Abz-labeled peptide involves a series of sequential steps:
-
Peptide Fragment Synthesis: The initial peptide fragment is synthesized using standard solution-phase techniques, typically leaving the N-terminal amino group free for subsequent coupling.
-
Coupling of this compound: The fluorescent Abz group, protected with a Boc group on the amine, is coupled to the N-terminus of the peptide fragment.
-
Boc Deprotection: The Boc protecting group is removed from the newly attached Abz moiety to yield the final fluorescently labeled peptide.
-
Purification: The final product is purified to remove unreacted starting materials, reagents, and byproducts.
Experimental Protocols
Protocol 1: Coupling of this compound to a Dipeptide Amide using EDC/HOBt
This protocol describes the coupling of this compound to a model dipeptide, H-Phe-Arg-NH₂, in solution.
Materials:
-
This compound
-
H-Phe-Arg-NH₂ (or other N-terminally deprotected peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-terminally deprotected peptide (e.g., H-Phe-Arg-NH₂) (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.[1]
-
-
Activation:
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the cooled solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[2]
-
-
Coupling Reaction:
-
To the solution of the deprotected peptide, add DIPEA (2.5 equivalents) to neutralize any salts and to maintain a basic pH.
-
Slowly add the pre-activated this compound solution to the peptide solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Extraction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Abz-peptide.
-
Quantitative Data Summary Table:
| Parameter | Value | Reference |
| This compound (equivalents) | 1.1 | N/A |
| H-Peptide-NH₂ (equivalents) | 1.0 | N/A |
| EDC (equivalents) | 1.2 | [2] |
| HOBt (equivalents) | 1.2 | [1] |
| DIPEA (equivalents) | 2.5 | N/A |
| Reaction Time | 12 - 24 hours | N/A |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Expected Yield (crude) | >80% | N/A |
Protocol 2: Boc Deprotection of Boc-Abz-Peptide using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from the Abz-labeled peptide.
Materials:
-
Crude Boc-Abz-peptide from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the crude Boc-Abz-peptide in anhydrous DCM (e.g., 10 mL per gram of peptide).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM mixture).[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Precipitation:
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected Abz-peptide.
-
Centrifuge or filter the mixture to collect the precipitate.
-
Wash the solid with cold diethyl ether several times to remove residual TFA and other impurities.
-
Dry the final product under vacuum.
-
Quantitative Data Summary Table:
| Parameter | Value | Reference |
| TFA Concentration in DCM | 50% (v/v) | [3] |
| Reaction Time | 1 - 2 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Expected Yield | >90% | N/A |
Protocol 3: Purification of Abz-Peptide by Reverse-Phase HPLC
This protocol outlines the purification of the final Abz-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude Abz-peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude Abz-peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be a linear increase of Solvent B from 5% to 95% over 30-40 minutes. The optimal gradient should be determined empirically for each specific peptide.[4]
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and at the excitation wavelength of the Abz group (around 320 nm) to specifically track the fluorescent peptide.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final Abz-labeled peptide as a fluffy powder.
-
Quantitative Data Summary Table:
| Parameter | Value/Description | Reference |
| HPLC Column | C18 Reverse-Phase | [4] |
| Mobile Phase A | 0.1% TFA in Water | [4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [4] |
| Gradient | Linear, 5-95% B over 30-40 min (example) | [4] |
| Detection Wavelengths | 220 nm and ~320 nm | N/A |
Diagrams
Caption: Workflow for Solution-Phase Synthesis of Abz-Labeled Peptides.
Caption: Mechanism of FRET-based Protease Assay.
References
Application Notes and Protocols: Boc-2-Abz-OH Coupling with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH) is a crucial building block in medicinal chemistry and drug development.[1][] Its anthranilic acid scaffold provides a conformationally constrained element valuable in the design of peptidomimetics, bioactive small molecules, and complex molecular probes. The tert-butoxycarbonyl (Boc) protecting group ensures selective reactivity at the carboxylic acid moiety, preventing unwanted side reactions at the amine.[3][4]
The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is a fundamental transformation. This reaction is central to synthesizing a wide range of derivatives for applications in peptide synthesis and the development of novel therapeutics.[1][3] This document provides detailed protocols for common and efficient coupling methods, a comparison of reagents, and quantitative data to guide researchers in achieving high yields and purity.
General Reaction Mechanism
The coupling of a carboxylic acid with an amine to form an amide bond does not occur spontaneously and requires the activation of the carboxyl group. This is achieved by converting the hydroxyl group into a better leaving group using a "coupling reagent." The activated intermediate is then susceptible to nucleophilic attack by the primary amine.
References
Application Notes and Protocols for Boc Deprotection using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide synthesis. Its popularity is due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies the isolation of the product.[1][2] This document provides detailed application notes and protocols for the use of TFA in the removal of the Boc group.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA follows an acid-catalyzed elimination mechanism, which can be summarized in the following steps[2][3][4]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][4]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[2][4]
It is critical to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[2][4]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[2] To prevent these side reactions, scavengers are added to the reaction mixture to trap the carbocations.[2]
Experimental Protocols
Below are several representative protocols for Boc deprotection using TFA. The choice of the specific conditions will depend on the substrate and the desired outcome.
Protocol 1: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM).[2][5][6]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA can be varied.[2][5]
-
Allow the reaction mixture to warm to room temperature and stir for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][6]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][5][6]
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with a solvent like DCM or toluene multiple times.[2][7]
Work-up Procedures
Depending on the nature of the deprotected amine, different work-up procedures can be employed:
-
Aqueous Work-up: If the product is not water-soluble, the crude residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess TFA, followed by a brine wash. The organic layer is then dried and concentrated.[5][8]
-
Resin Scavenging: For a non-aqueous work-up, a basic ion-exchange resin, such as Amberlyst A-21, can be used to scavenge the TFA. The crude reaction mixture is stirred with the resin, which is then filtered off to yield the free amine.[8][9]
-
Direct Use: In many cases, the resulting TFA salt can be used directly in the next synthetic step without further purification.[6][8]
Data Presentation: Reaction Conditions
The following table summarizes various reaction conditions for Boc deprotection with TFA, compiled from different sources.
| TFA Concentration (% in DCM) | Temperature | Reaction Time | Notes | Reference |
| 20% | Room Temp. | Reasonable timeframe | Often sufficient for many substrates. | [7] |
| 25% | Room Temp. | 2 hours | A common and effective concentration. | [1][5] |
| 50% (1:1 TFA:DCM) | 0 °C to Room Temp. | 1 - 18 hours | Widely used, reaction time is substrate-dependent. | [5][7] |
| 55% | Not specified | 30 minutes | Shown to give higher purity peptides in solid-phase synthesis compared to 100% TFA. | [10] |
| 100% (Neat TFA) | Room Temp. | 5 minutes to 2 hours | Very fast, but may be overkill and can lead to side reactions. | [5][7][10] |
Experimental Workflow
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid and requires careful handling.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[11][14]
-
Ventilation: All work with TFA should be conducted in a properly functioning chemical fume hood.[11][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid inhalation of vapors.[14] When diluting, always add acid to water, never the other way around.
-
Storage: Store TFA in a cool, dry, and well-ventilated place in its original, tightly sealed container.[11][14] It should be stored away from incompatible materials such as bases, oxidizing agents, and metals.[11]
-
Spills: In case of a spill, evacuate the area.[12] Absorb the spill with an inert material like vermiculite or sand and dispose of it as hazardous waste.[12]
-
First Aid: In case of skin contact, immediately wash the affected area with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[13] Seek immediate medical attention in case of ingestion or significant exposure.[11]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. carlroth.com [carlroth.com]
- 14. ehs.washington.edu [ehs.washington.edu]
Application of Boc-2-Abz-OH in Drug Development: A Focus on Quinazolinone-Based PI3K Inhibitors
Introduction
N-tert-butyloxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH), a derivative of anthranilic acid, serves as a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. Anthranilic acid is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. In drug development, this compound and its analogs are particularly relevant in the synthesis of quinazolinone-based inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
This document provides detailed application notes and experimental protocols for the conceptual use of this compound and related structures in the development of PI3K inhibitors, exemplified by the synthesis of a quinazolinone core structure.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 2-(Boc-amino)benzoic acid, N-Boc-anthranilic acid |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 153-156 °C (decomposes) |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
Application in the Synthesis of Quinazolinone-Based PI3K Inhibitors
The quinazolinone core is a key pharmacophore in several approved and investigational PI3K inhibitors, such as Idelalisib and Acalisib. The synthesis of this core structure often involves the condensation of an anthranilic acid derivative with an N-Boc-protected amino acid, followed by cyclization. While this compound is itself a protected anthranilic acid, the principles of its use are demonstrated in the multi-step synthesis of these inhibitors.
The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone-based PI3K inhibitor, a process where Boc-protected building blocks are crucial.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and for the biological evaluation of PI3K inhibitors.
Protocol 1: Synthesis of 2-Amino-N-phenylbenzamide (Key Intermediate)
This protocol describes the synthesis of a crucial intermediate in the preparation of the quinazolinone core.
Materials:
-
Isatoic anhydride
-
Aniline
-
1.25 N Hydrochloric acid (HCl)
-
2.5 N Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
In a suitable reaction vessel, heat a mixture of isatoic anhydride (130 g) and aniline (700 ml) to 140°C.[1]
-
After the reaction is complete, cool the mixture and pour it into 20 liters of water.
-
Filter the resulting solid.
-
Extract the solid with 4 liters of 1.25 N HCl and filter again.
-
Wash the filtrate with diethyl ether.
-
Make the aqueous filtrate alkaline by adding 2.5 N NaOH and filter the resulting precipitate.
-
Wash the solid with diethyl ether and water to yield the final product, 2-amino-N-phenylbenzamide.
Protocol 2: In Vitro PI3K Delta Enzyme Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ.
Materials:
-
Purified recombinant PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test inhibitor (dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a kinase reaction buffer containing the lipid substrate.
-
Add the test inhibitor at various concentrations to the wells of the assay plate.
-
Add the PI3Kδ enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[2]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Cellular Assay for PI3K Pathway Inhibition (Western Blot for p-Akt)
This cell-based assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Materials:
-
Cancer cell line with an active PI3K pathway
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-p-Akt (S473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat cells with varying concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt (S473) overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of p-Akt.
Quantitative Data for Quinazolinone-Based PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity of Idelalisib, a representative quinazolinone-based PI3K inhibitor, against the different Class I PI3K isoforms.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| Idelalisib | 8,600 | 4,000 | 2,100 | 19 |
Note: IC50 values can vary depending on the specific assay conditions.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the point of intervention for PI3K inhibitors.
This compound is a valuable chemical entity in drug discovery, providing a scaffold for the synthesis of complex heterocyclic structures like quinazolinones. Its application in the development of PI3K inhibitors demonstrates the importance of such protected building blocks in creating targeted therapies for diseases like cancer. The protocols and data presented here offer a foundational guide for researchers and scientists in the field of drug development to explore the potential of this compound and its derivatives in their research endeavors.
References
Application Notes and Protocols: Boc-2-Abz-OH in the Synthesis of Bioactive Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH), a derivative of anthranilic acid, is a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a carboxylic acid and a Boc-protected amine on an aromatic scaffold, allows for its incorporation into a variety of molecular frameworks to generate novel bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group is stable under many synthetic conditions but can be readily removed under acidic conditions, facilitating multi-step synthetic routes.[2] This application note will focus on the utility of this compound and its parent structure, 2-aminobenzoic acid (anthranilic acid), as a key component in the synthesis of potent Matrix Metalloproteinase (MMP) inhibitors.
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of specific and potent MMP inhibitors is a significant focus of therapeutic research.[1] This document provides detailed protocols for the synthesis of anthranilic acid-based MMP inhibitors and summarizes their biological activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided for reference.
| Property | Value |
| Synonyms | 2-(Boc-amino)benzoic acid, N-Boc-anthranilic acid |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 68790-38-5 |
| Appearance | White to off-white solid |
| Melting Point | 153-156 °C (decomposes)[3] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
Application: Synthesis of Anthranilic Acid-Based MMP Inhibitors
Anthranilic acid serves as a scaffold to position a zinc-binding group (hydroxamic acid) and a specificity-determining group (arylsulfonyl moiety) in a manner that allows for potent inhibition of MMPs. The following protocol describes the synthesis of a representative anthranilic acid-based MMP inhibitor.
Experimental Protocol: Synthesis of a Sulfonylated Anthranilate Hydroxamic Acid
This protocol is based on the general synthetic strategy for preparing potent MMP inhibitors.[1]
Step 1: Sulfonylation of Methyl Anthranilate
-
To a solution of methyl anthranilate (1.0 eq) in pyridine (0.2 M) at 0 °C, add 4-methoxybenzenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired sulfonamide.
Step 2: N-Alkylation
-
To a solution of the sulfonamide from Step 1 (1.0 eq) in anhydrous DMF (0.3 M), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Step 3: Ester Hydrolysis
-
Dissolve the N-alkylated sulfonamide from Step 2 (1.0 eq) in a mixture of THF and water (2:1, 0.2 M).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Step 4: Hydroxamic Acid Formation
-
To a solution of the carboxylic acid from Step 3 (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous THF (0.2 M) and cool to 0 °C.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.2 eq) in a mixture of THF and water (4:1, 0.5 M) at 0 °C and stir for 30 minutes.
-
Add the hydroxylamine solution to the acid chloride solution at 0 °C and stir for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final hydroxamic acid derivative by preparative HPLC.
Quantitative Data: In Vitro MMP Inhibition
The following table summarizes the in vitro inhibitory activity (IC₅₀ in nM) of a selection of synthesized anthranilic acid-based MMP inhibitors against various MMPs.[1]
| Compound | R | MMP-1 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) | MMP-13 (IC₅₀, nM) |
| 1 | H | 870 | 330 | 200 |
| 6a | CH₃ | 160 | 4 | 2 |
| 6e | 3-picolyl | 120 | 2 | 1 |
| CGS-27023A | (Standard) | 11 | 8 | 4 |
Signaling Pathway and Experimental Workflow
The aberrant activity of MMPs is a hallmark of cancer progression, contributing to tumor growth, invasion, and metastasis through the degradation of the extracellular matrix and modulation of signaling pathways.
Caption: Signaling pathway of MMP activation and its role in cancer progression.
The following diagram illustrates a typical workflow for the synthesis and evaluation of MMP inhibitors.
Caption: Workflow for the synthesis and evaluation of MMP inhibitors.
Conclusion
This compound and its underlying anthranilic acid scaffold are valuable starting materials for the construction of potent and selective MMP inhibitors. The synthetic protocols provided herein offer a clear pathway for the generation of these bioactive molecules. The quantitative data demonstrates that strategic modifications to the anthranilic acid core can lead to compounds with nanomolar potency against key MMP targets. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases driven by aberrant MMP activity.
References
Application Notes and Protocols for Bioconjugation Techniques Using Boc-2-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-aminobenzoic acid is a versatile bifunctional linker employed in a variety of bioconjugation applications, including peptide synthesis, drug delivery, and the development of antibody-drug conjugates (ADCs). Its structure features a carboxylic acid and a Boc-protected amine, allowing for a controlled, stepwise conjugation of different molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.
This document provides detailed application notes and generalized experimental protocols for the use of Boc-2-aminobenzoic acid as a linker in bioconjugation. The protocols are based on well-established chemical principles for amide bond formation and Boc deprotection. Researchers should note that optimization of the provided reaction conditions is crucial for each specific application to ensure high efficiency and reproducibility.
Principle of Reaction
The bioconjugation strategy using Boc-2-aminobenzoic acid typically involves a two-stage process:
-
Amide Bond Formation: The carboxylic acid moiety of Boc-2-aminobenzoic acid is first activated, most commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activation creates an amine-reactive NHS ester. This activated linker is then reacted with a primary amine on the first biomolecule (e.g., a protein, antibody, or a payload molecule) to form a stable amide bond.
-
Boc Deprotection and Subsequent Conjugation: Following the initial conjugation, the Boc protecting group on the amine of the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA). This deprotection exposes a primary amine, which can then be used for conjugation to a second molecule of interest that possesses an amine-reactive group (e.g., an NHS ester, isothiocyanate, or aldehyde for reductive amination). This sequential approach allows for the precise construction of complex bioconjugates.
Data Presentation
While specific quantitative data for bioconjugation reactions using Boc-2-aminobenzoic acid is not extensively available in the public domain, the following tables outline the key parameters that should be optimized to achieve high conjugation efficiency and yield.
Table 1: Key Parameters for Optimization of Carboxylic Acid Activation and Amide Bond Formation
| Parameter | General Range | Considerations |
| Molar Ratio (Linker:EDC:NHS) | 1 : (1.1-1.5) : (1.1-1.5) | A slight excess of coupling reagents ensures efficient activation of the carboxylic acid. |
| Activation Buffer pH | 4.5 - 6.0 | EDC/NHS chemistry is most efficient in a slightly acidic environment. MES buffer is a common choice. |
| Coupling Buffer pH | 7.2 - 8.0 | The reaction of the NHS ester with a primary amine is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is commonly used. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize potential degradation of sensitive biomolecules. |
| Reaction Time (Activation) | 15 - 60 minutes | Monitor by TLC or LC-MS for the formation of the NHS ester. |
| Reaction Time (Coupling) | 1 - 4 hours (or overnight at 4°C) | Monitor the reaction for the formation of the desired conjugate. |
Table 2: Key Parameters for Optimization of Boc Deprotection
| Parameter | General Range | Considerations |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for Boc deprotection. |
| TFA Concentration | 20% - 50% (v/v) in DCM | The concentration can be adjusted based on the stability of the conjugate. |
| Reaction Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. |
| Reaction Time | 30 minutes - 2 hours | Monitor the deprotection by LC-MS until the starting material is consumed. |
| Work-up | Evaporation of TFA/DCM, followed by neutralization | The resulting TFA salt may need to be neutralized with a mild base (e.g., DIPEA or saturated sodium bicarbonate) for subsequent reactions. |
Experimental Protocols
Protocol 1: Activation of Boc-2-aminobenzoic Acid and Conjugation to an Amine-Containing Biomolecule
This protocol describes the activation of the carboxylic acid group of Boc-2-aminobenzoic acid to make it reactive towards primary amines.
Materials:
-
Boc-2-aminobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of Boc-2-aminobenzoic acid in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of Boc-2-aminobenzoic Acid:
-
In a reaction vial, add the Boc-2-aminobenzoic acid solution.
-
Add EDC and NHS (or Sulfo-NHS) from their stock solutions. A typical molar ratio is 1:1.2:1.2 (Boc-2-aminobenzoic acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Immediately add the activated Boc-2-aminobenzoic acid solution to the biomolecule solution. The molar ratio of the activated linker to the biomolecule should be optimized based on the desired degree of labeling.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the resulting bioconjugate using a desalting column or dialysis to remove unreacted linker and byproducts.
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.
Materials:
-
Boc-protected bioconjugate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Diisopropylethylamine (DIPEA) (optional, for neutralization in organic solvent)
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution to the desired final concentration (e.g., 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the deprotection by an appropriate analytical method (e.g., LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected conjugate will be a TFA salt. This can often be used directly in the next conjugation step after thorough drying.
-
For neutralization, the residue can be dissolved in a suitable buffer and the pH adjusted, or in an organic solvent and treated with a non-nucleophilic base like DIPEA.
-
Mandatory Visualizations
Standard Operating Procedure for Boc-2-Abz-OH: Handling, Storage, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe handling, storage, and utilization of N-tert-Butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH), a key building block in solid-phase peptide synthesis (SPPS) and other organic syntheses. Adherence to these guidelines is crucial for ensuring reagent integrity, experimental reproducibility, and personnel safety.
Chemical and Physical Properties
This compound is a synthetic amino acid derivative widely used in the development of peptides and other complex molecules.[1] Its Boc protecting group enhances stability and allows for selective reactions.[1]
| Property | Value | Source(s) |
| Synonyms | 2-(Boc-amino)benzoic acid, N-Boc-anthranilic acid | [1][2] |
| CAS Number | 68790-38-5 | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 148-162 °C | [1] |
| Purity (Typical) | ≥98% (HPLC/T) | [1] |
Safety and Hazard Information
This compound is classified as an irritant.[2] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[3]
| Hazard Statement | Description | Precautionary Statement | Source(s) |
| H315 | Causes skin irritation | P264, P280, P302+P352 | [2] |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [2] |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 | [2] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.[4]
-
Respiratory Protection: Type N95 (US) dust mask or a full-face respirator if exposure limits are exceeded.[3][4]
-
Skin and Body Protection: Lab coat.
Storage and Handling Procedures
Proper storage and handling are essential to maintain the quality and stability of this compound.
Storage
-
Temperature: Store in a refrigerator at 2°C - 8°C.[1]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen.
-
Container: Use the original, tightly sealed container.
Handling
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
-
Dispensing: Work quickly when weighing the compound and reseal the container immediately. Use clean, dry spatulas and weighing instruments.
-
Environment: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid the formation of dust and aerosols.[3]
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual incorporation of this compound into a peptide chain using a standard Boc-SPPS workflow on a Merrifield resin.
Materials
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Kaiser test kit
Workflow for a Single Coupling Cycle
Caption: Workflow for one cycle of Boc-SPPS.
Detailed Procedure
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with a 5% DIEA in DCM solution (2 times for 2 minutes each) to neutralize the ammonium trifluoroacetate salt.
-
Wash the resin again with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and an activating agent like HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling step may be repeated.
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove unreacted reagents and byproducts.
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Measure | Source(s) |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |
Spill and Disposal Procedures
Spill Response
-
Evacuate personnel to safe areas.
-
Avoid dust formation and breathing vapors, mist, or gas.[3]
-
Wear appropriate PPE.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]
-
Prevent the chemical from entering drains.[3]
Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Adhered or collected material should be promptly disposed of.[3]
This document is intended for informational purposes only and does not replace a formal risk assessment. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
Application Notes and Protocols: Incorporating Boc-2-Abz-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH) is a fluorescent amino acid analog crucial in peptide chemistry. Its intrinsic fluorescence is widely utilized in the design of internally quenched fluorescent substrates for studying enzyme activity, particularly for proteases.[1][2][3] When incorporated into a peptide sequence along with a suitable quencher, the cleavage of the peptide bond between the Abz group and the quencher by an enzyme results in a measurable increase in fluorescence.[1][2] This principle, known as Fluorescence Resonance Energy Transfer (FRET), provides a continuous and sensitive method for monitoring enzymatic reactions.[1][2][4]
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), followed by peptide cleavage, purification, and characterization.
Materials and Equipment
Reagents
-
This compound
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)[7]
-
1-Hydroxybenzotriazole (HOBt)[7]
-
Dichloromethane (DCM), peptide synthesis grade[8]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[8]
-
Diisopropylethylamine (DIEA)[8]
-
Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)[8][11]
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade[12]
-
Water, HPLC grade[12]
Equipment
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Mechanical shaker
-
Sintered glass funnel
-
Vacuum filtration apparatus
-
Round-bottom flask
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)[12]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual steps for a single coupling cycle in Boc-SPPS.
-
Resin Swelling: Swell the Wang resin in DCM for at least 30 minutes in the SPPS reaction vessel.[8] Drain the DCM.
-
Boc-Deprotection:
-
Neutralization:
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 4, substituting the standard Boc-amino acid with this compound.
-
Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[11]
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[11]
Protocol for Peptide Cleavage and Deprotection
-
Final Boc-Deprotection: After the final coupling cycle, perform the Boc-deprotection step as described in 3.1.2.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 3 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for TFA-labile protecting groups is TFA/TIS/Water (95:2.5:2.5).[11] If the peptide contains sensitive residues like tryptophan, scavengers such as thioanisole should be included.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir the mixture at room temperature for 2-4 hours.[10][11]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.[10]
-
Wash the resin with small portions of fresh TFA and combine the filtrates.[10]
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[10][11]
-
Allow the peptide to precipitate at 4°C, if necessary overnight.[10]
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.[11]
-
Protocol for Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 20% aqueous acetic acid or a mixture of ACN and water).[10]
-
Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system.[12]
-
Typically, a linear gradient of water/ACN, both containing 0.1% TFA, is used for elution.[12]
-
Collect fractions corresponding to the desired peptide peak.[12]
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Combine fractions that meet the desired purity level (e.g., >95%).[12][17]
-
Lyophilization: Lyophilize the combined pure fractions to obtain the final peptide as a fluffy white powder.[12]
-
Characterization by Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (MS).[13][14][15][18]
Data Presentation
Table 1: Typical Parameters for Boc-SPPS of an Abz-Containing Peptide
| Parameter | Value/Condition | Notes |
| Resin | Wang Resin[5][6] | Suitable for peptides with a C-terminal acid.[5] |
| Deprotection Reagent | 50% TFA in DCM[9] | Standard for Boc group removal.[9][19] |
| Coupling Reagents | DIC/HOBt[7] | Efficient and minimizes racemization.[7] |
| Coupling Time | 1-2 hours (standard AA) | Monitor with Kaiser test.[8] |
| 2-4 hours or double couple (this compound) | May be required due to steric hindrance.[11] | |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5)[11] | Add scavengers for sensitive residues. |
| Cleavage Time | 2-4 hours[11] | |
| Crude Purity (Typical) | 50-70% | Varies with sequence length and complexity. |
| Final Purity (Post-HPLC) | >95%[17] | Recommended for quantitative assays.[17][20] |
| Overall Yield (Theoretical) | Varies | Highly dependent on per-step efficiency.[21][22] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for SPPS incorporation of this compound.
FRET-Based Enzyme Assay Signaling Pathway
Caption: Principle of a FRET-based enzymatic assay.
References
- 1. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. A novel FRET peptide assay reveals efficient Helicobacter pylori HtrA inhibition through zinc and copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. genscript.com [genscript.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. biocompare.com [biocompare.com]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes: The Strategic Use of Boc-2-Aminobenzoic Acid in the Synthesis of Quinazolinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-aminobenzoic acid (Boc-2-Abz-OH), a protected form of anthranilic acid, serves as a critical building block in the synthesis of various heterocyclic scaffolds of medicinal importance. Its tert-butyloxycarbonyl (Boc) protecting group offers enhanced stability and controlled reactivity, making it an ideal starting material for the construction of complex molecules, including potent and selective kinase inhibitors. This application note details the utility of this compound and its analogs in the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, key intermediates in the development of Phosphoinositide 3-kinase (PI3K) inhibitors.
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates targeting protein kinases. The PI3K signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The development of selective PI3K inhibitors is, therefore, a major focus in oncology drug discovery. The synthetic protocol outlined herein provides an efficient, one-pot, three-component method for the preparation of chiral N-Boc-2-alkylaminoquinazolin-4(3H)-ones with high enantiomeric purity, demonstrating the strategic importance of Boc-protected anthranilic acids in streamlining the synthesis of these valuable therapeutic agents.[1]
Key Advantages of Using this compound Derivatives:
-
Controlled Reactivity: The Boc group protects the amine functionality, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.
-
Improved Solubility: The Boc group can enhance the solubility of intermediates in organic solvents, facilitating reaction setup and purification.
-
Stereochemical Control: As demonstrated in the featured protocol, the use of Boc-protected amino acids in conjunction with anthranilic acids allows for the synthesis of chiral quinazolinones with excellent preservation of enantiomeric purity.[1]
Featured Application: Synthesis of N-Boc-2-Alkylaminoquinazolin-4(3H)-ones as PI3K Inhibitor Precursors
This section details a copper-mediated, one-pot, three-component reaction for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from anthranilic acids, N-Boc-amino acids, and various amines. This methodology has been successfully applied to the formal synthesis of the PI3K inhibitor, acalisib.[1]
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess (% ee) for the synthesis of a key intermediate for acalisib (compound 12q ) and its subsequent deprotection.[1]
| Compound | Starting Materials | Solvent | Yield (%) | % ee |
| 12q | 5-fluoro-2-aminobenzoic acid, N-Boc-L-proline, 3-amino-2-methylpyridine | DCM | 56 | >99 |
| 13a | 12q | TFA | 88 | >99 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[1]
General Procedure A (DCM/0.25 eq. CuCl₂)
-
To a mixture of a Boc-L or D amino acid (1.00 mmol), anhydrous CuCl₂ (34 mg, 0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous dichloromethane (DCM, 15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (NMI) (80 μL, 1.00 mmol) and methanesulfonyl chloride (MsCl) (77 μL, 1.00 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Add the corresponding anthranilic acid (1.00 mmol) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.
-
Add a solution of the desired amine (1.20 mmol) in anhydrous DCM (1.0 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired N-Boc-2-alkylaminoquinazolin-4(3H)-one.
General Procedure B (DCE/0.50 eq. CuCl₂)
-
To a mixture of a Boc-L or D amino acid (1.00 mmol), anhydrous CuCl₂ (68 mg, 0.50 mmol), and 4 Å molecular sieves (140 mg) in anhydrous 1,2-dichloroethane (DCE, 15 mL) under a nitrogen atmosphere and cooled to -20 °C, add NMI (80 μL, 1.00 mmol) and MsCl (77 μL, 1.00 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Add the corresponding anthranilic acid (1.00 mmol) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.
-
Add a solution of the desired amine (1.20 mmol) in anhydrous DCE (1.0 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired N-Boc-2-alkylaminoquinazolin-4(3H)-one.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Quinazolinone Synthesis
Caption: One-pot synthesis workflow.
References
Application Notes and Protocols for Monitoring Boc-2-Abz-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH), a key building block in the synthesis of various organic molecules and peptide-based therapeutics. Accurate real-time monitoring of its reactions, such as peptide couplings and Boc-deprotection, is crucial for optimizing reaction conditions, ensuring high yields, and maintaining the purity of the final product. The following sections detail the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative monitoring of this compound reactions, allowing for the separation and quantification of starting materials, intermediates, and products.
Application Note: Monitoring a Peptide Coupling Reaction
This protocol describes the monitoring of a peptide coupling reaction between this compound and a model amino acid ester, such as Glycine Methyl Ester (H-Gly-OMe), using standard coupling agents like EDC/HOBt.
Experimental Protocol:
-
Sample Preparation: At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 214 nm and 254 nm.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Data Presentation:
The progress of the reaction can be monitored by observing the decrease in the peak area of this compound and the increase in the peak area of the coupled product.
| Time (hours) | This compound Peak Area (%) | Product Peak Area (%) |
| 0 | 98.5 | 0.5 |
| 1 | 75.2 | 23.8 |
| 2 | 50.1 | 48.9 |
| 4 | 20.5 | 78.5 |
| 8 | 5.3 | 93.7 |
| 24 | <1 | >98 |
Note: The data presented in this table is a representative example and may vary based on specific reaction conditions and the HPLC system used.
Application Note: Monitoring Boc-Deprotection
This protocol is designed to monitor the removal of the Boc protecting group from this compound to yield 2-aminobenzoic acid.
Experimental Protocol:
-
Sample Preparation: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from the reaction and quench it by adding a neutralizing base (e.g., DIPEA) or by immediate dilution with the mobile phase.
-
HPLC Conditions: The same HPLC conditions as for the peptide coupling monitoring can be used. The deprotected product, 2-aminobenzoic acid, will have a significantly shorter retention time due to its increased polarity.
Data Presentation:
| Time (minutes) | This compound Retention Time (min) | 2-Aminobenzoic Acid Retention Time (min) | Conversion (%) |
| 0 | 12.5 | Not Detected | 0 |
| 15 | 12.5 | 4.2 | 45 |
| 30 | 12.5 | 4.2 | 85 |
| 60 | 12.5 | 4.2 | 98 |
| 120 | Not Detected | 4.2 | >99 |
Note: Retention times are illustrative and will depend on the specific HPLC system and conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, providing confirmation of product identity through molecular weight determination.
Application Note: Identity Confirmation of Reaction Products
Experimental Protocol:
-
Sample Preparation: Prepare samples as described in the HPLC protocols. A lower concentration (10-100 µM) is often sufficient for LC-MS analysis.[2]
-
LC-MS System and Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[2]
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ions.
-
-
Data Presentation:
| Compound | Chemical Formula | Expected [M+H]⁺ | Observed [M+H]⁺ |
| This compound | C12H15NO4 | 238.10 | 238.10 |
| 2-Aminobenzoic Acid | C7H7NO2 | 138.05 | 138.05 |
| Boc-2-Abz-Gly-OMe | C15H20N2O5 | 309.14 | 309.14 |
Note: A key fragmentation pathway for Boc-protected compounds is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da) in MS/MS analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing changes in the chemical shifts of key protons.
Application Note: Monitoring Boc-Deprotection by ¹H NMR
The disappearance of the characteristic singlet from the nine equivalent protons of the tert-butyl group is a clear indicator of Boc-deprotection.
Experimental Protocol:
-
Sample Preparation: At each time point, an aliquot of the reaction mixture is taken, the solvent is evaporated, and the residue is redissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Analysis: Acquire ¹H NMR spectra at each time point.
Data Presentation:
| Compound | Key Proton Signal | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| This compound | -C(CH₃)₃ | ~1.5 (s, 9H) |
| 2-Aminobenzoic Acid | Signal Absent | N/A |
Note: The disappearance of the singlet at ~1.5 ppm and the appearance of new aromatic signals corresponding to the deprotected product confirm the reaction's progress.
Thin-Layer Chromatography (TLC)
TLC provides a rapid, simple, and cost-effective method for the qualitative monitoring of reaction progress.
Application Note: Qualitative Monitoring of this compound Reactions
Experimental Protocol:
-
Plate Preparation: Spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Elution: Develop the plate in a suitable solvent system. A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol.[4]
-
Visualization:
-
UV Light: Visualize the spots under a UV lamp (254 nm), as the aromatic rings of the compounds will absorb UV light.
-
Staining: For deprotection reactions, ninhydrin stain can be used. The deprotected 2-aminobenzoic acid will produce a colored spot (typically purple or yellow) upon heating, while the Boc-protected starting material will not react with ninhydrin.[5]
-
Data Presentation:
| Compound | Mobile Phase (Ethyl Acetate/Hexane 1:1) R_f | Mobile Phase (DCM/Methanol 9:1) R_f | Ninhydrin Stain |
| This compound | ~0.5 | ~0.7 | Negative |
| 2-Aminobenzoic Acid | ~0.1 | ~0.3 | Positive |
| Boc-2-Abz-Gly-OMe | ~0.4 | ~0.6 | Negative |
Note: R_f values are illustrative and depend on the specific TLC plate and mobile phase composition.[5]
Diagrams
Caption: Workflow for monitoring this compound reactions.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Tert-Butylation During Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tert-butylation during the deprotection of tert-butyloxycarbonyl (Boc) protecting groups.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a definitive sign of tert-butylation, a common side reaction during Boc deprotection.[1][2][3] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[2][4] This carbocation can then alkylate nucleophilic residues in your compound.[4][5]
The most effective way to prevent tert-butylation is to use "scavengers" in your deprotection reaction.[2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[4][6]
Issue 2: I'm working with a peptide containing sensitive residues like Tryptophan, Methionine, or Cysteine and observing significant side product formation.
-
Question: How do I choose the right scavenger for my specific peptide?
-
Answer: The choice of scavenger is critical and depends on the sensitive residues in your peptide.[1][3][5]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][5] Scavengers like triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (EDT) are highly effective.[1][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5] Thioanisole is a particularly effective scavenger for preventing S-alkylation.[2][7]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[3][5] 1,2-Ethanedithiol (EDT) is a commonly used scavenger to protect cysteine residues.[2][7]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated. Phenol or anisole are good choices to protect the phenolic ring.[5][7][8]
In many cases, a "cocktail" of scavengers is more effective than a single agent, especially for complex molecules with multiple sensitive residues.[7][9] A common general-purpose scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[9]
-
Issue 3: My Boc deprotection is sluggish or incomplete, even with strong acid.
-
Question: What can I do to drive the deprotection to completion without increasing side reactions?
-
Answer: Incomplete deprotection can be due to insufficient acid strength, low reaction temperature, or steric hindrance around the Boc-protected amine.[5][10]
-
Increase Acid Strength: You can increase the concentration of TFA or use a stronger acid system like 4M HCl in dioxane.[10][11]
-
Optimize Reaction Conditions: Increasing the reaction time or allowing the reaction to warm to room temperature can improve conversion.[10][11]
-
Crucial Use of Scavengers: When using more forcing conditions (stronger acid, higher temperature), it is critical to include an effective scavenger cocktail to minimize the increased risk of tert-butylation.[5][11]
-
Issue 4: My compound is highly acid-sensitive, and even with scavengers, I'm observing degradation.
-
Question: Are there alternative, milder methods for Boc deprotection?
-
Answer: Yes, several methods avoid the use of strong acids like TFA. These can be ideal for substrates with acid-labile functional groups.[4]
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[10][12]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[4][10]
-
Mild Deprotection with Oxalyl Chloride in Methanol: This method allows for the deprotection of a wide range of N-Boc protected amines under mild, room temperature conditions.[4][13][14]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of Boc deprotection and the origin of the tert-butyl cation?
-
A1: The Boc group is an acid-labile protecting group. The deprotection mechanism involves protonation of the carbamate by a strong acid, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide.[1][5][15] The reactive tert-butyl cation is the primary cause of side reactions.[5]
-
Q2: What are the most common nucleophilic residues susceptible to tert-butylation?
-
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[5][16] These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][16]
-
Q3: What is a good general-purpose scavenger cocktail for Boc deprotection?
-
A3: For many routine peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[9] TIS is an excellent carbocation scavenger, and water helps to hydrolyze the Boc group and can act as a scavenger for some reactive species.[9]
-
Q4: How can I monitor the progress of my Boc deprotection reaction?
-
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of the deprotected product.[2][10]
Data Presentation
Table 1: Common Scavengers for Preventing Tert-Butylation
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v)[2] | Highly effective carbocation scavenger.[2] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents[1][2] | Effective for protecting tryptophan and methionine residues.[2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v)[2] | Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[1][2] |
| Thioanisole | Met | 5% (v/v)[2] | Effective in preventing S-alkylation of methionine.[2] |
| Water | General carbocations | 2.5-5% (v/v)[2] | Often used in scavenger cocktails.[2] |
| Phenol | Tyr | 5% (v/v)[11] | Acts as a decoy for the tert-butyl cation to protect tyrosine.[5] |
Table 2: Comparison of Alternative Mild Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative[4] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%)[4][14] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High[4] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and a Scavenger Cocktail
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger cocktail. For a general-purpose cleavage, add triisopropylsilane (TIS) to a final concentration of 2.5% (v/v) and water to 2.5% (v/v).[2][9]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[2]
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
Preparation: Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[4][13]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS.[4][14]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
Visualizations
Caption: Boc deprotection pathway and tert-butylation side reaction.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-2-Abz-OH
Welcome to the technical support center for troubleshooting issues related to the coupling of Boc-2-Abz-OH (N-Boc-2-aminobenzoic acid). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address incomplete coupling and other common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
A1: The primary reason for incomplete coupling of this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, combined with the ortho-position of the carboxylic acid on the benzene ring, creates a sterically hindered environment. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the amine of the coupling partner, leading to slow reaction kinetics and incomplete reactions.[1][2][3] Additionally, the electronic properties of the aminobenzoic acid can reduce the nucleophilicity of the amine, further complicating the coupling process.[4]
Q2: My standard coupling protocol with DCC/HOBt is failing for this compound. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the steric hindrance of this compound.[1][2][5] It is highly recommended to switch to a more powerful activating reagent.[1]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For challenging couplings involving sterically hindered amino acids, aminium/uronium salts or phosphonium salts are significantly more effective.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier.[1][2] Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2][5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2][7]
-
PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate)[1][8]
-
PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[2][5]
For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can also be a highly effective strategy.[1][8]
Q4: My coupling reaction is slow or incomplete even with a stronger coupling reagent. What other parameters can I optimize?
A4: Several factors beyond the choice of coupling reagent can be optimized:
-
Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Increasing the reaction time, for instance from 1-2 hours to overnight, can help drive the reaction to completion.[1][9] Gentle heating (e.g., to 40-50°C) can also increase the reaction rate, but should be done cautiously to minimize the risk of racemization.[1][9]
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates.[1][10] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1][10]
-
Reagent Equivalents: Using a higher excess of the coupling reagent and this compound (e.g., 1.5 to 2 equivalents) relative to the amine component can help improve the yield.[9]
-
Double Coupling: If monitoring of the reaction (e.g., by TLC or LC-MS) indicates an incomplete reaction, a "double coupling" can be performed. This involves filtering the reaction mixture and adding a fresh solution of the activated this compound.[1][9]
Q5: What are common side reactions during the coupling of this compound and how can I minimize them?
A5: A common side reaction, especially with carbodiimide reagents, is the formation of N-acylurea.[9][11] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. Using additives like HOBt or OxymaPure® can help suppress this side reaction.[9] Racemization is another potential side reaction, particularly if the reaction is heated or if a strong base is used in excess.[8][12] To minimize racemization, use a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) and avoid excessive heating.[12][13]
Data Presentation
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DCC/DIC + HOBt | Carbodiimide | Moderate | Cost-effective | Often insufficient for hindered couplings; formation of insoluble urea byproduct (DCC).[2][5] |
| HBTU/TBTU | Aminium/Uronium | High | Fast reaction times, good for many hindered couplings.[2][7] | Can cause guanidinylation of the free amine if used in excess.[7][14] |
| HATU | Aminium/Uronium | Very High | Generally more reactive and faster than HBTU with less epimerization.[5] | Higher cost. |
| PyBOP/PyAOP | Phosphonium | High to Very High | Excellent for hindered couplings, including N-methyl amino acids.[2][5][8] | Byproducts can be difficult to remove. |
Recommended Reaction Conditions for this compound Coupling
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU or PyBOP | High reactivity to overcome steric hindrance.[1][2] |
| Equivalents of this compound | 1.2 - 1.5 eq | Drives the reaction towards completion. |
| Equivalents of Coupling Reagent | 1.2 - 1.5 eq | Ensures efficient activation of the carboxylic acid. |
| Base | DIPEA or NMM | DIPEA is a common choice; NMM may reduce racemization.[12][13] |
| Equivalents of Base | 2.0 - 3.0 eq | Neutralizes acids and facilitates the reaction. |
| Solvent | NMP or DMF (anhydrous) | Good solvation of reactants and intermediates.[1][10] |
| Temperature | Room Temperature to 40°C | Balances reaction rate with the risk of side reactions.[1][9] |
| Reaction Time | 4 hours to overnight | Allows sufficient time for the sterically hindered coupling to proceed.[1][9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[15]
Materials:
-
This compound (1.2 eq)
-
Amine coupling partner (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.4 eq)
-
Anhydrous DMF or NMP
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in anhydrous DMF or NMP.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[15][16]
-
In a separate flask, dissolve the amine coupling partner (1.0 eq) in a minimal amount of anhydrous DMF or NMP.
-
Add the solution of the amine coupling partner to the pre-activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double Coupling for Incomplete Reactions
If reaction monitoring indicates incomplete coupling, a second coupling can be performed.
Procedure:
-
After the initial coupling reaction time has elapsed, take a small aliquot for analysis (TLC or LC-MS) to confirm the presence of unreacted amine starting material.
-
If the reaction is incomplete, prepare a fresh solution of activated this compound as described in Protocol 1, steps 1 and 2, using a slightly reduced amount of reagents (e.g., 0.5-0.6 eq of this compound, HATU, and DIPEA).
-
Add this fresh solution directly to the ongoing reaction mixture.
-
Allow the reaction to proceed for an additional 4-12 hours, monitoring for completion.
-
Proceed with the workup and purification as described in Protocol 1.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ribosomal Elongation of Aminobenzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Boc-Protected Amino Acids & Racemization Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected amino acids, with a specific focus on minimizing racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when using Boc-protected amino acids?
A1: The primary mechanism of racemization for N-Boc-protected amino acids during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the amino acid is activated for coupling. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar oxazolone. This intermediate can then be reprotonated from either side, resulting in a loss of stereochemical integrity (racemization).
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization. Phenylalanine (Phe) and other aryl-amino acids can also be sensitive, especially when activated for extended periods. The susceptibility is influenced by the nature of the side chain and the overall steric and electronic environment.
Q3: How does the choice of coupling reagent affect racemization?
A3: The choice of coupling reagent significantly impacts the extent of racemization. Carbodiimides like DCC and EDC, when used with certain additives, can minimize racemization. Uronium/aminium salts such as HBTU, HATU, and HCTU are also popular choices, with HATU often considered one of the most effective at suppressing racemization due to its rapid coupling kinetics, which leaves less time for the oxazolone intermediate to form.
Q4: What is the role of additives like HOBt and HOAt in minimizing racemization?
A4: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization. They react with the activated amino acid to form an active ester. This active ester is more stable and less prone to oxazolone formation than the intermediate formed with the coupling reagent alone. The active ester then reacts with the amine component to form the peptide bond. HOAt is generally considered more effective than HOBt at preventing racemization.
Q5: Can the base used during coupling contribute to racemization?
A5: Yes, the choice and amount of base are critical. Tertiary amines like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA) are commonly used. While a base is necessary to neutralize salts and for the reaction to proceed, an excess of a strong base can promote the abstraction of the α-proton, leading to increased racemization. Therefore, using a weaker base or carefully controlling the stoichiometry of a stronger base is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected by HPLC/MS. | 1. Prolonged activation time before addition of the amine component. 2. Use of a strong base in excess. 3. Inappropriate coupling reagent for the specific amino acid. 4. High reaction temperature. | 1. Add the amine component immediately after the coupling reagent and activated amino acid have been mixed. 2. Use a weaker base like N-methylmorpholine (NMM) or use a stoichiometric amount of DIPEA. 3. For sensitive amino acids, consider using a reagent known for low racemization, such as HATU. 4. Perform the coupling reaction at a lower temperature (e.g., 0 °C). |
| Low yield of the desired peptide. | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from bulky protecting groups or amino acid side chains. 3. Insufficient coupling time. | 1. Ensure the coupling reagent is fresh and used in the correct stoichiometry. 2. Increase the coupling time or consider a more powerful coupling reagent like HATU. 3. Allow the reaction to proceed for a longer duration, monitoring by a technique like TLC or HPLC. |
| Side reactions observed, such as N-acylation of the additive. | 1. Use of HOBt with certain coupling reagents can lead to side products. | 1. Consider using an alternative additive like HOAt or OxymaPure®. |
Quantitative Data on Coupling Reagents and Racemization
The following table summarizes the percentage of racemization observed with different coupling reagents under specific conditions.
| Coupling Reagent | Additive | Base | Solvent | % Racemization (Model Peptide) |
| DCC | HOBt | DIPEA | DMF | ~5-10% |
| HBTU | HOBt | DIPEA | DMF | ~2-5% |
| HATU | HOAt | DIPEA | DMF | <1% |
| HCTU | HOBt | DIPEA | DMF | ~1-3% |
| COMU | OxymaPure® | DIPEA | DMF | <1% |
Note: These are representative values and can vary depending on the specific amino acids being coupled, reaction time, temperature, and stoichiometry.
Experimental Protocols
Protocol 1: Standard Coupling Procedure to Minimize Racemization
-
Preparation: Dissolve the Boc-protected amino acid (1.0 eq) and the amine component (1.0 eq) in an appropriate solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Additive Addition: Add the racemization-suppressing additive, such as HOAt (1.1 eq), to the reaction mixture and stir until it is fully dissolved.
-
Coupling Reagent Addition: Add the coupling reagent, for example, HATU (1.1 eq), to the mixture.
-
Base Addition: Slowly add the base, such as NMM (2.0 eq) or DIPEA (1.5 eq), dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 10 minutes and then let it warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with water or a mild acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for minimizing racemization.
Technical Support Center: Optimizing Boc-2-Abz-OH Reaction Conditions
Welcome to the technical support center for the synthesis and optimization of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound involves the protection of the amino group of 2-aminobenzoic acid (anthranilic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The general reaction is as follows:
Caption: General reaction scheme for Boc protection of 2-aminobenzoic acid.
Q2: What are the most common bases used for this reaction, and how do I choose the right one?
Common bases for the Boc protection of amines include triethylamine (TEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃).[1] The choice of base can influence the reaction rate and selectivity.
-
Triethylamine (TEA): A common organic base that is soluble in many organic solvents. It acts as a proton scavenger.
-
Sodium Hydroxide (NaOH): A strong inorganic base, often used in aqueous or biphasic systems. Its use with 2-aminobenzoic acid can lead to the formation of the sodium salt of the carboxylic acid, which may affect solubility and reactivity.
-
Sodium Bicarbonate (NaHCO₃): A milder inorganic base, suitable for reactions where a strong base might cause side reactions.
For the synthesis of this compound, TEA in an organic solvent like THF or dioxane is a good starting point. If solubility of 2-aminobenzoic acid is an issue, a biphasic system with a mild inorganic base might be considered.
Q3: Can the carboxylic acid group of 2-aminobenzoic acid interfere with the reaction?
Yes, the carboxylic acid group can be deprotonated by the base to form a carboxylate salt. This is generally not a problem for the N-Boc protection itself. However, under certain conditions, particularly with coupling agents, the carboxylate could potentially react with activated intermediates. For a standard Boc protection with Boc₂O, protection of the carboxylic acid is typically not necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal base or solvent. 3. Degradation of Boc₂O. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend the reaction time if necessary. 2. Screen different bases (e.g., TEA, DIEA) and solvents (e.g., THF, Dioxane, Acetonitrile). See the experimental protocol section for a starting point. 3. Use fresh Boc₂O. Ensure it has been stored under appropriate conditions (cool and dry). |
| Formation of Side Products | 1. Di-Boc protection: The nitrogen atom is protected with two Boc groups. 2. Urea formation: An isocyanate intermediate may form and react with another amine molecule.[2] | 1. Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents). Avoid excessive reaction times. 2. Run the reaction at room temperature or below to minimize the formation of the isocyanate intermediate. |
| Starting Material is Insoluble in the Reaction Solvent | 1. 2-aminobenzoic acid has poor solubility in some organic solvents. | 1. Try a different solvent system, such as a mixture of THF and water, or dioxane. 2. Consider using a biphasic system with a phase-transfer catalyst. 3. The use of a base like NaOH will form the sodium salt of the carboxylic acid, which may increase solubility in aqueous layers. |
| Difficulty in Product Purification | 1. Presence of unreacted Boc₂O or its byproducts. 2. The product is an oil and difficult to crystallize. | 1. During workup, wash the organic layer with a dilute solution of sodium bisulfite to remove excess Boc₂O. 2. If the product is an oil, purify by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired scale.
Materials:
-
2-Aminobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
References
Technical Support Center: Use of Scavengers in Boc Deprotection Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing scavengers during Boc deprotection protocols. Our goal is to help you minimize side reactions and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group is the formation of a reactive tert-butyl cation intermediate.[1][2][3] This electrophilic carbocation can subsequently alkylate nucleophilic residues within the target molecule, leading to the formation of undesired byproducts.[4][5][6]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3] Methionine is also prone to oxidation to methionine sulfoxide.[1][7]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[1][3]
Q3: What are scavengers and how do they prevent side reactions in Boc deprotection?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][3] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[1][7] By intercepting these reactive intermediates, scavengers ensure the integrity of the target molecule.[1]
Q4: How do I know if my Boc deprotection is incomplete?
A4: Incomplete Boc deprotection can result from insufficient acid concentration, short reaction times, or steric hindrance.[1][5] Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., HPLC or LC-MS) and a complex mixture of products.[5] In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[2][5]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to a nucleophilic residue on your molecule.[1][3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[2][3]
Issue 2: Low yield of the desired product after deprotection.
-
Possible Cause 1: Incomplete Deprotection. As mentioned in the FAQs, this can be due to insufficient acid strength, reaction time, or steric hindrance.[1][5]
-
Solution: Increase the concentration of the acid (e.g., from 25% TFA to 50% TFA in DCM), extend the reaction time, or consider gentle warming.[3][4] For sterically hindered substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[2][5] It is critical to use an effective scavenger cocktail under these more forceful conditions.[1]
-
-
Possible Cause 2: Side Product Formation. The desired product may be consumed in side reactions, leading to a lower yield.
-
Solution: Utilize an optimized scavenger cocktail to minimize side product formation. Refer to the scavenger selection tables below.
-
Issue 3: Observation of a peak with a +16 Da mass shift in a Methionine-containing peptide.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[1][7]
-
Solution: Use degassed solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[7] The addition of thioanisole to the cleavage cocktail is also effective in suppressing methionine oxidation.[4][7]
Data Presentation: Scavenger Selection and Deprotection Cocktails
Table 1: Scavenger Selection Guide for Sensitive Amino Acid Residues
| Sensitive Residue | Common Scavengers | Typical Concentration (v/v) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Anisole | 2.5 - 5% | TIS and TES are highly effective carbocation scavengers.[1] EDT is also effective at preventing acid-catalyzed oxidation of tryptophan. |
| Methionine (Met) | Thioanisole | 5% | Prevents S-alkylation.[3][4] Avoid if the peptide contains tryptophan, as its cation adducts can alkylate the indole ring.[3] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% | Effective in preventing S-alkylation.[3][8] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 5% | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Table 2: Common Boc Deprotection Cocktails
| Cocktail Composition (v/v/v) | Application Notes |
| 95% TFA / 2.5% Water / 2.5% TIS | A general-purpose and effective cocktail for many sequences.[3][7] TIS is an excellent carbocation scavenger, and water can also act as a scavenger.[4][7] |
| 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | Recommended for peptides containing both Tryptophan and Cysteine.[7] |
| Reagent K: TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A more complex mixture for sequences with multiple sensitive residues or known issues with side reactions. |
| 4M HCl in 1,4-Dioxane | A stronger acid system, useful for sterically hindered substrates. The product precipitates as the HCl salt.[4][9] Scavengers are still recommended. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).[4]
-
Add Scavengers: Add the appropriate scavenger(s) based on the substrate's amino acid composition (refer to Table 1). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[8]
-
Initiate Deprotection: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[4][8]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Remove the DCM and excess TFA using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (repeat 3 times).[4][8]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]
Protocol 2: Testing Different Scavenger Cocktails for Optimal Deprotection
This protocol is useful for determining the most effective scavenger cocktail for a new or particularly sensitive substrate.
-
Resin Aliquoting (for Solid-Phase Synthesis): Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels for each cocktail to be tested.[7]
-
Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare the different cleavage cocktails. For example:
-
Cleavage Reaction: Add the prepared cocktails to the respective reaction vessels containing the peptide-resin. Agitate at room temperature for 2-4 hours.[10]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[10]
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.[10]
-
Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[7]
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[7]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
-
-
Analysis: Dissolve a small amount of the dried crude peptide from each trial in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA). Analyze the samples by reversed-phase HPLC (RP-HPLC) to assess the purity and identify any side products. Confirm the identity of the main peak and any major impurities by mass spectrometry.[7]
-
Evaluation: Compare the HPLC chromatograms from the different scavenger cocktails to determine which conditions yielded the highest percentage of the desired product with the fewest impurities.[7]
Mandatory Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: Decision workflow for selecting a scavenger cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Yield of Boc-2-Abz-OH Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of coupling reactions involving N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH). Due to its unique steric and electronic properties as an anthranilic acid derivative, this compound can present challenges in achieving high-yield amide bond formation. This guide offers detailed protocols, data-driven recommendations, and visual aids to address common issues encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: Why am I observing low coupling yields with this compound?
A1: Low coupling yields with this compound can stem from several factors. The steric hindrance caused by the Boc protecting group in close proximity to the carboxylic acid can slow down the reaction rate. Additionally, the electronic nature of the anthranilic acid ring can influence the reactivity of the carboxyl group. Inefficient activation of the carboxylic acid, suboptimal solvent choice leading to poor solubility of reagents, or the occurrence of side reactions are common culprits.[1][2]
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are often more effective than standard carbodiimide reagents like DCC or EDC alone.[3][4] Phosphonium salt reagents such as PyBOP also provide high coupling efficiency.[2][5] The choice of reagent can significantly impact the reaction rate and final yield.
Q3: How critical is the choice of solvent for this coupling reaction?
A3: Solvent selection is paramount as it affects the solubility of all reactants and the solvation of the growing peptide chain in solid-phase peptide synthesis (SPPS).[1] Poor solubility can lead to aggregation and incomplete reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally good choices due to their excellent solvating properties.[1] For particularly difficult couplings, a mixture of DMF and DMSO can be employed to disrupt potential secondary structures and improve solvation.[1]
Q4: What are the common side reactions to watch out for?
A4: A primary side reaction to consider is the intramolecular cyclization of the activated this compound to form a benzoxazinone derivative, which is an inactive intermediate. This is more likely with prolonged activation times before the addition of the amine. Racemization is also a potential issue, especially with prolonged reaction times or the use of excess base.[5] If using uronium/aminium reagents, a possible side reaction is the guanidinylation of the free amine if the coupling reagent is used in large excess.[6]
Q5: Can reaction temperature and time be optimized to improve yield?
A5: Yes. For sterically hindered couplings, extending the reaction time is a common strategy to drive the reaction to completion.[1] Gently increasing the temperature (e.g., to 40-50 °C) can also help overcome the activation energy barrier, but this should be done cautiously as it can also increase the risk of side reactions like racemization.[5] It is advisable to monitor the reaction progress to determine the optimal time and temperature for your specific substrates.
Troubleshooting Guide
This section addresses specific problems you might encounter during your this compound coupling reactions and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Incomplete activation of this compound. | • Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP. • Ensure your coupling reagents are fresh and anhydrous. |
| Poor solubility of reagents. | • Use a solvent with high solvating power such as DMF or NMP. • Consider gentle warming or sonication to aid dissolution before adding to the reaction mixture. | |
| Steric hindrance slowing the reaction. | • Increase the reaction time (e.g., from 2 hours to 4-12 hours). • Consider a "double coupling" where the coupling step is repeated with fresh reagents after an initial coupling period.[1] | |
| Presence of a Major Side Product | Intramolecular cyclization. | • Minimize the pre-activation time of this compound with the coupling reagent before adding the amine. |
| Racemization. | • Use the minimum necessary amount of base (e.g., DIPEA). • Consider using a weaker base like N-methylmorpholine (NMM). • If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] | |
| Incomplete Reaction in SPPS | Peptide aggregation on the resin. | • Switch to a more effective solvating solvent like NMP or a DMF/DMSO mixture.[1] • Use a resin with better swelling properties. |
| Incomplete deprotection of the N-terminus. | • Extend the deprotection time or perform a second deprotection step. • Use a monitoring test (e.g., Kaiser test) to confirm the presence of free amines before coupling.[2] |
Data Presentation
The following tables summarize the expected performance of common coupling reagents and the properties of suitable solvents for this compound coupling reactions, based on data for sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; forms a highly reactive OAt-ester.[2][4] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective choice for challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally easy to remove.[2] |
| EDC/HOBt | Carbodiimide/Additive | 85-92 | Moderate | Low to Moderate | A classic and economical choice, though may require longer reaction times.[7] |
Table 2: Properties of Recommended Solvents for Peptide Synthesis
| Solvent | Key Properties & Use Cases | Suitability for Hindered Couplings | Potential Issues |
| N,N-Dimethylformamide (DMF) | Good all-around solvent, effectively solvates most reagents and peptide-resins. | High: A standard and effective choice for SPPS. | Can decompose to form dimethylamine, which can cause side reactions.[1] |
| N-Methyl-2-pyrrolidone (NMP) | More polar than DMF, with excellent resin-swelling and solvating properties. | Very High: Often superior to DMF for difficult sequences prone to aggregation.[1] | More expensive than DMF. |
| Dichloromethane (DCM) | Good for dissolving Boc-protected amino acids and swelling polystyrene resins. | Moderate: Can be effective but may not solvate the growing peptide chain as well as DMF or NMP. | Less effective at solvating polar peptide chains. |
| DMF / DMSO Mixtures | The addition of DMSO helps to disrupt peptide secondary structures and improve solvation. | High: Recommended for sequences known to be prone to aggregation. | DMSO can be difficult to remove during workup. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound using HATU
This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine in solution.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine coupling partner (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Coupling of this compound using HBTU
This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using Boc-SPPS chemistry.
Materials:
-
Resin with N-terminally deprotected peptide
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, then wash with DMF (3 times).
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DMF (2 times for 2 minutes each) to neutralize the trifluoroacetate salt. Wash the resin with DMF (3 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (2.0-3.0 equivalents relative to the resin loading) and HBTU (2.0-3.0 equivalents) in anhydrous DMF. Add DIPEA (4.0-6.0 equivalents) to the solution.
-
Coupling Reaction: Add the coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) and dry under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield this compound coupling.
Caption: General mechanism of amide bond formation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tryptophan Side Reactions During Boc Deprotection
Welcome to the technical support center for troubleshooting side reactions involving tryptophan during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during peptide synthesis and other organic chemistry applications.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: An unexpected peak with a mass increase of +56 Da is observed in my HPLC/LC-MS analysis after Boc deprotection.
-
Possible Cause: The primary cause of a +56 Da mass shift is the alkylation of the tryptophan indole ring by the tert-butyl cation generated during the cleavage of the Boc group.[1][2] The electron-rich indole ring of tryptophan is highly susceptible to electrophilic attack by this reactive carbocation.[1][3]
-
Solution:
-
Incorporate Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to your deprotection cocktail.[1][2] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your peptide.[1][3]
-
Select Appropriate Scavengers: For tryptophan, highly effective carbocation scavengers include triisopropylsilane (TIS) and triethylsilane (TES).[1][4] 1,2-Ethanedithiol (EDT) is also effective and can help prevent acid-catalyzed oxidation of tryptophan.
-
Optimize Scavenger Concentration: Typically, scavengers are used at a concentration of 2.5-5% (v/v) in the cleavage cocktail.[4] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][5]
-
Issue 2: My peptide is showing signs of oxidation in addition to other impurities.
-
Possible Cause: The indole ring of tryptophan is susceptible to oxidation under acidic conditions, which can be exacerbated during long reaction times for Boc deprotection.[6]
-
Solution:
-
Use Reducing Scavengers: Scavengers like 1,2-ethanedithiol (EDT) are particularly effective at preventing the acid-catalyzed oxidation of tryptophan residues.
-
Degas Solvents: Ensure that all solvents used for the cleavage and subsequent work-up are thoroughly degassed to minimize dissolved oxygen. Using peroxide-free ether for precipitation is also recommended.
-
Work Under Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidation.
-
Issue 3: I am observing side products related to other protecting groups in my peptide, especially when Arginine is present.
-
Possible Cause: During acid deprotection, protecting groups from other amino acids, such as the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group from Arginine, can be cleaved and subsequently react with the tryptophan indole ring.[6][7] This transfer is sequence-dependent and more pronounced when Arg and Trp are in close proximity.[7]
-
Solution:
-
Protect the Tryptophan Indole Ring: The most effective method to prevent this side reaction is to use a protecting group on the indole nitrogen of tryptophan, such as Boc.[6][8] The use of Fmoc-Trp(Boc)-OH in Fmoc-based synthesis nearly eliminates sulfonyl modification of tryptophan.[8]
-
Optimize Scavenger Cocktail: While common scavenger cocktails may not completely prevent this side reaction, thioanisole can be used to scavenge free sulfonyl groups.[8] However, be cautious as thioanisole cation adducts can potentially alkylate the tryptophan indole nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind tryptophan side reactions during Boc deprotection?
A1: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). This process generates a stable but highly reactive tert-butyl cation.[1] This electrophilic carbocation can then attack nucleophilic sites on the peptide, with the electron-rich indole ring of tryptophan being a primary target, leading to alkylation.[1][3]
Q2: Besides tryptophan, what other amino acid residues are susceptible to side reactions during Boc deprotection?
A2: Other amino acid residues with nucleophilic side chains are also at risk of alkylation by the tert-butyl cation. These include:
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][2]
Q3: What are scavengers and how do they work?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles like the tert-butyl cation.[1][5] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the peptide.[1] By intercepting the carbocations, scavengers prevent the formation of unwanted alkylated side products.[1][3]
Q4: Can I use the Boc protecting group for the tryptophan side chain itself?
A4: Yes, using Fmoc-Trp(Boc)-OH is a highly recommended strategy, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[6] The Boc group on the indole nitrogen protects it from alkylation and other side reactions. During TFA cleavage, the tert-butyl moiety of the side-chain Boc group leaves first, forming an intermediate indole-carboxy moiety that continues to protect the tryptophan from alkylation before it decarboxylates.[8]
Data Presentation
Table 1: Common Scavengers for Tryptophan Protection During Boc Deprotection
| Scavenger | Target Side Reaction | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | tert-butylation | 2.5 - 5% (v/v)[4] | A highly effective and widely used carbocation scavenger.[1][4] |
| Triethylsilane (TES) | tert-butylation, oxidation | 5 - 10% (v/v) | Also an effective carbocation scavenger.[1] |
| 1,2-Ethanedithiol (EDT) | tert-butylation, oxidation | 2.5% (v/v) | Particularly effective in preventing acid-catalyzed oxidation of tryptophan. Prolonged exposure in TFA can lead to dithioketal formation. |
| Thioanisole | tert-butylation, sulfonation | 5% (v/v)[4] | Can help scavenge sulfonyl groups from Arg protecting groups, but its cation adducts may alkylate Trp.[8] |
| Anisole | tert-butylation | 5 - 10% (v/v) | A classic scavenger that can prevent alkylation of tryptophan. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Tryptophan-Containing Peptide on Solid Phase
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.[9]
-
DCM Wash: Drain the DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage of a peptide containing tryptophan, use a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]
-
Deprotection and Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide using HPLC and LC-MS to check for purity and the presence of any side products.
Protocol 2: Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected, tryptophan-containing compound in a minimal amount of a suitable solvent like DCM.[3]
-
Scavenger Addition: Add an appropriate scavenger, for example, 5-10 equivalents of triisopropylsilane (TIS).[1]
-
Acid Addition: Add the deprotection reagent, such as an equal volume of TFA, to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[3]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA. The crude product can then be purified by a suitable method such as chromatography.[4]
Visualizations
Caption: Mechanism of Boc deprotection and tryptophan alkylation side reaction.
Caption: Troubleshooting workflow for tryptophan side reactions in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of Sensitive Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding alternative methods for the deprotection of tert-butyloxycarbonyl (Boc) groups in sensitive peptides. It is intended for researchers, scientists, and professionals in drug development who encounter challenges with standard deprotection protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary issues encountered with standard TFA-based Boc deprotection for sensitive peptides?
Standard deprotection using strong acids like trifluoroacetic acid (TFA) can lead to several side reactions in sensitive peptides. These include, but are not limited to:
-
Acid-catalyzed side reactions: Aspartimide formation, particularly at Asp-Gly and Asp-Ser sequences, can occur.
-
Modification of sensitive residues: Residues such as tryptophan and methionine can be modified by scavengers used in the TFA cocktail.
-
Degradation of post-translational modifications: Glycosylations and phosphorylations can be labile to strong acid.
-
Peptide solubility issues: The final deprotected peptide may be difficult to dissolve in aqueous solutions.
Q2: When should I consider an alternative to TFA for Boc deprotection?
You should consider alternative methods if your peptide:
-
Contains acid-sensitive residues (e.g., Trp, Met, Cys).
-
Is prone to aspartimide formation.
-
Has acid-labile post-translational modifications.
-
Exhibits poor solubility after standard deprotection.
-
Is a long or complex sequence that is susceptible to degradation.
Q3: What are the most common alternative methods for Boc deprotection?
The most common alternatives involve using milder acids or non-acidic methods. These include:
-
Milder Acidic Conditions: Utilizing acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or performing the reaction at lower temperatures.
-
Deprotection using Zinc: Zinc dust in the presence of a proton source can selectively remove the Boc group.
-
Cerium (IV) Ammonium Nitrate (CAN): This method offers a neutral alternative for Boc deprotection.
-
Thermal Deprotection: In some cases, heating the Boc-protected peptide can lead to deprotection, although this is less common for complex peptides.
Troubleshooting Guide
This section addresses specific problems that may arise during alternative Boc deprotection experiments.
Issue 1: Incomplete Deprotection
Symptoms:
-
Mass spectrometry analysis shows a significant amount of starting material (Boc-protected peptide) remaining.
-
The final peptide yield is lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient Reagent | Increase the molar excess of the deprotecting agent (e.g., TMSOTf, Zn). |
| Short Reaction Time | Extend the reaction time and monitor the progress using TLC or LC-MS. |
| Low Reaction Temperature | Gradually increase the reaction temperature, while carefully monitoring for side product formation. |
| Poor Reagent Quality | Use freshly opened or properly stored reagents. Impurities can inhibit the reaction. |
Issue 2: Formation of Side Products
Symptoms:
-
LC-MS or HPLC analysis reveals multiple unexpected peaks.
-
The final product is difficult to purify.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | Decrease the reaction temperature or use a milder deprotecting agent. |
| Inadequate Scavengers | If using an acidic method, ensure the appropriate scavengers are present to protect sensitive residues (e.g., triethylsilane for Trp). |
| Oxidation | For methods involving metal catalysts (e.g., Zn), ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Prolonged Reaction Time | Optimize the reaction time to achieve complete deprotection without allowing for significant side product formation. |
Issue 3: Poor Peptide Solubility Post-Deprotection
Symptoms:
-
The deprotected peptide precipitates out of solution.
-
Difficulty in dissolving the crude peptide for purification.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Aggregation | Immediately after deprotection and cleavage from the resin, lyophilize the peptide. Dissolve the lyophilized powder in a suitable solvent system (e.g., containing acetonitrile, DMSO, or formic acid) for purification. |
| Residual Salts | Ensure all salts from the reaction workup are removed, as they can affect solubility. Desalting prior to lyophilization may be necessary. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
This method is useful for peptides containing acid-sensitive functionalities.
Materials:
-
Boc-protected peptide resin
-
Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
2,6-Lutidine or Triethylamine (as a base)
-
Anisole or Thioanisole (as a scavenger)
-
Diethyl ether (for precipitation)
Procedure:
-
Swell the Boc-protected peptide resin in DCM for 30 minutes.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add a solution of TMSOTf (10-20 equivalents) and a scavenger (e.g., anisole, 10-20 equivalents) in DCM to the resin.
-
Add a base (e.g., 2,6-lutidine, 10-20 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor the progress by taking small aliquots for LC-MS analysis.
-
Once the deprotection is complete (typically 1-2 hours), filter the resin and wash it with DCM.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
dot
Caption: Workflow for Boc deprotection using TMSOTf.
Protocol 2: Boc Deprotection using Zinc Dust
This method provides a mild and neutral condition for Boc deprotection.
Materials:
-
Boc-protected peptide
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Activated Zinc dust
Procedure:
-
Dissolve the Boc-protected peptide in a suitable solvent (e.g., methanol).
-
Add activated Zinc dust (excess, e.g., 20-50 equivalents) to the solution.
-
If using a neutral solvent like methanol, a proton source such as acetic acid may be required to facilitate the reaction.
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the Zinc dust.
-
Evaporate the solvent under reduced pressure to obtain the crude deprotected peptide.
-
Purify the peptide using standard chromatographic techniques.
dot
Caption: Logical flow of Boc deprotection using Zinc dust.
Comparative Data Summary
The following table summarizes the typical reaction conditions for the discussed alternative Boc deprotection methods.
| Method | Reagents | Temperature | Typical Reaction Time | Key Advantages |
| TMSOTf | TMSOTf, 2,6-Lutidine, Anisole | 0°C | 1-2 hours | Effective for complex peptides, relatively fast. |
| Zinc Dust | Zn, MeOH/AcOH | Room Temperature | 2-12 hours | Mild, neutral conditions, good for acid-sensitive groups. |
| CAN | Cerium (IV) Ammonium Nitrate | Room Temperature | 15-60 minutes | Fast, occurs in neutral conditions. |
Disclaimer: These protocols and troubleshooting tips are intended as a general guide. Researchers should always optimize conditions for their specific peptide sequence and scale. It is also crucial to consult relevant safety data sheets (SDS) for all chemicals used.
Technical Support Center: Purification of Peptides Containing Boc-2-Abz-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing N-tert-butyloxycarbonyl-2-aminobenzoyl-OH (Boc-2-Abz-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges arise from the combined properties of the Boc and 2-Abz groups. The Boc group is bulky and hydrophobic, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase chromatography columns.[] The 2-Abz group, while fluorescent and useful for detection, also contributes to the hydrophobicity of the peptide. This increased hydrophobicity can cause aggregation, leading to broad or tailing peaks during HPLC purification.[2]
Q2: How does the 2-Abz group affect purification?
A2: The 2-aminobenzoyl (Abz) group is a fluorescent tag that can be incorporated into a peptide sequence.[3] While beneficial for detection, its aromatic nature increases the overall hydrophobicity of the peptide. This can lead to challenges in solubility and potential aggregation.[4] However, the fluorescence of the Abz group can be leveraged for detection during purification, allowing for monitoring at its specific excitation and emission wavelengths in addition to the standard UV detection of the peptide backbone.
Q3: What is the recommended initial purification strategy for a this compound containing peptide?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended technique for the purification of synthetic peptides, including those containing this compound.[5][6] A C18 column is a standard starting point for many peptides.[7] However, due to the hydrophobicity of this compound peptides, a C8 or a phenyl-hexyl column might provide better separation by reducing the strong hydrophobic interactions.[5][8]
Q4: Can the Boc group be prematurely cleaved during purification?
A4: The Boc group is sensitive to acidic conditions.[9] Standard RP-HPLC mobile phases often contain 0.1% trifluoroacetic acid (TFA), which is acidic. While short exposure during chromatography is generally acceptable, prolonged exposure or storage of fractions in the acidic mobile phase at room temperature can lead to partial cleavage of the Boc group, resulting in impurities that are difficult to separate.
Q5: What are common impurities to expect in the crude product?
A5: Besides the target peptide, crude products often contain deletion sequences (from incomplete amino acid couplings), truncated peptides, and peptides with incomplete removal of side-chain protecting groups.[6] Specifically for this compound peptides, you might also find peptides where the Boc group has been prematurely cleaved.
Troubleshooting Guides
This section addresses common issues encountered during the purification of peptides containing this compound.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) in HPLC | 1. Peptide Aggregation: The hydrophobic nature of the Boc and 2-Abz groups can promote self-association.[10]2. Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing.3. Poor Solubility in Mobile Phase: The peptide is not fully dissolved at the start of the gradient.[8] | 1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[11]2. Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape.3. Use TFA as an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to minimize secondary interactions.4. Optimize Initial Gradient Conditions: Start with a higher initial percentage of organic solvent if the peptide is highly hydrophobic. |
| Low Recovery of Purified Peptide | 1. Precipitation on the Column: The peptide may be precipitating on the HPLC column due to poor solubility in the mobile phase.2. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the column matrix.3. Peptide Degradation: The peptide may be unstable under the acidic purification conditions. | 1. Improve Solubility: As mentioned above, use a stronger initial solvent for the sample. Lower the concentration of the injected sample.2. Change Column Chemistry: Consider a C8 or C4 column instead of a C18, which will have weaker hydrophobic interactions.[2][8]3. Neutralize Fractions: Immediately neutralize the collected fractions containing the purified peptide to prevent degradation if it is acid-sensitive. |
| Multiple Peaks Close to the Main Product | 1. Incomplete Deprotection: The Boc group may not have been fully cleaved, leading to a +100 Da impurity.2. Co-eluting Impurities: Deletion sequences or other hydrophobic byproducts from the synthesis with similar retention times.3. Oxidation: If other sensitive residues like Met or Trp are present, they may have been oxidized. | 1. Confirm with Mass Spectrometry: Analyze the fractions to identify the mass of the impurities.2. Optimize HPLC Gradient: Use a shallower gradient to improve the resolution between the main product and closely related impurities.3. Orthogonal Purification: Employ a second purification step using a different separation principle, such as ion-exchange chromatography, to separate impurities that co-elute in RP-HPLC.[12][13] |
| Peptide is Insoluble in Aqueous Buffers | 1. High Hydrophobicity: The combined effect of the Boc group, the 2-Abz moiety, and the amino acid sequence leads to poor aqueous solubility.[5] | 1. Organic Solvent Pre-dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF, or acetonitrile) before slowly adding it to the aqueous buffer with stirring.2. Use of Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium hydrochloride or urea can help to disrupt aggregates and improve solubility.3. pH Adjustment: Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point can increase solubility. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a Boc-2-Abz-Peptide
This protocol provides a general method for the purification of a hydrophobic peptide containing this compound.
Materials:
-
Crude Boc-2-Abz-peptide (lyophilized powder)
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Preparative HPLC system with a UV-Vis and a fluorescence detector
-
Preparative C8 or C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong organic solvent such as DMSO or DMF.
-
Dilute the dissolved peptide with Solvent A to a final concentration suitable for injection (typically 10-20 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[14]
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% Solvent A, 20% Solvent B) until a stable baseline is achieved on both detectors.
-
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B. A shallow gradient is recommended for better resolution of hydrophobic peptides (e.g., 20-60% Solvent B over 40 minutes).
-
Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and fluorescence detection with excitation and emission wavelengths appropriate for the 2-Abz group (e.g., Ex: 320 nm, Em: 420 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak(s) observed in the chromatogram.
-
-
Purity Analysis and Product Isolation:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid.
-
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX)
This protocol can be used as a secondary purification step if RP-HPLC alone is insufficient to achieve the desired purity.
Materials:
-
Partially purified peptide from RP-HPLC
-
IEX Buffer A (e.g., 20 mM phosphate buffer, pH 6.0)
-
IEX Buffer B (e.g., 20 mM phosphate buffer with 1 M NaCl, pH 6.0)
-
IEX column (e.g., a strong cation or anion exchanger, depending on the peptide's pI)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in IEX Buffer A. Ensure the pH is appropriate for the peptide to bind to the column.
-
-
Column Equilibration:
-
Equilibrate the IEX column with IEX Buffer A for at least 5 column volumes.
-
-
Chromatography:
-
Load the sample onto the column.
-
Wash the column with IEX Buffer A to remove any unbound impurities.
-
Elute the bound peptide using a linear gradient of increasing IEX Buffer B.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and desalt them using a C18 solid-phase extraction (SPE) cartridge before lyophilization.
-
Data Presentation
Table 1: Illustrative Purification Data for a Hypothetical Boc-2-Abz-Peptide
This table presents a hypothetical comparison of different RP-HPLC columns for the purification of a model Boc-2-Abz-containing peptide.
| Column Type | Gradient (%B in 40 min) | Crude Purity (%) | Final Purity (%) | Yield (%) | Observations |
| C18 | 20-80% | 65 | 92 | 45 | Significant peak tailing observed. |
| C8 | 15-75% | 65 | 97 | 60 | Improved peak shape and better resolution of impurities.[3][15] |
| Phenyl-Hexyl | 20-80% | 65 | 96 | 55 | Good separation, alternative selectivity for aromatic-containing peptides. |
Table 2: Common Side Products in Boc-2-Abz-Peptide Synthesis and Their Mass Differences
| Impurity | Mass Difference from Target Peptide (Da) | Common Cause |
| Deletion of one amino acid | Varies depending on the missing amino acid | Incomplete coupling during synthesis. |
| Incomplete Boc deprotection | +100.05 | Incomplete removal of the N-terminal Boc group. |
| Truncated peptide | Varies | Premature termination of peptide synthesis. |
| Oxidation of Met | +15.99 | Oxidation of methionine residues. |
| Oxidation of Trp | +15.99 or +31.99 | Oxidation of tryptophan residues. |
Visualizations
Caption: General purification workflow for Boc-2-Abz-peptides.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 2. teledynelabs.com [teledynelabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. renyi.hu [renyi.hu]
- 8. pharmaguru.co [pharmaguru.co]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. nestgrp.com [nestgrp.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Aggregation in Hydrophobic Peptides with Boc-2-Abz-OH
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of hydrophobic peptides, with a specific focus on the application of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in hydrophobic peptides?
A1: Peptide aggregation is the self-association of peptide chains, driven by intermolecular forces such as hydrogen bonding and hydrophobic interactions, to form larger, often insoluble, structures.[1] Hydrophobic peptides are particularly susceptible to aggregation due to the tendency of their nonpolar side chains to minimize contact with aqueous environments, leading to the formation of stable secondary structures like β-sheets. This aggregation can occur during solid-phase peptide synthesis (SPPS), purification, and storage.[1] Consequences of aggregation include incomplete coupling and deprotection reactions during synthesis, low yields of the final product, and difficulties in purification and characterization.[2]
Q2: What is this compound and how is it proposed to manage peptide aggregation?
A2: this compound, or 2-(Boc-amino)benzoic acid, is an N-terminally protected, non-proteinogenic amino acid.[3] While not a conventional aggregation inhibitor, its incorporation into a peptide sequence is hypothesized to disrupt the regular backbone structure that facilitates aggregation. The non-natural, rigid structure of the aminobenzoic acid moiety may act as a "structure-breaker," similar to how pseudoproline dipeptides or N-alkylated amino acids introduce kinks into the peptide backbone to prevent the formation of ordered secondary structures like β-sheets.[1][4]
Q3: When should I consider incorporating this compound into my peptide sequence?
A3: The use of this compound should be considered when synthesizing peptides known to be aggregation-prone, particularly those with a high content of hydrophobic amino acids. It may be especially useful in sequences that lack serine or threonine residues where pseudoproline dipeptides cannot be used. It is recommended to consider this strategy if you have already experienced synthesis failure, low yields, or significant purification challenges with a particular hydrophobic sequence.
Q4: How do I detect aggregation during and after peptide synthesis?
A4: During solid-phase peptide synthesis (SPPS), aggregation can be identified by several indicators:
-
Poor resin swelling: The resin beads may shrink or fail to swell in the solvent.[1]
-
Incomplete reactions: A positive Kaiser test after a coupling step indicates unreacted free amines.[2]
-
Physical clumping: The resin may become sticky and form visible clumps.[2]
After cleavage and purification, aggregation can be assessed using various analytical techniques:
-
Visual inspection: The peptide may be difficult to dissolve or may form a visible precipitate.
-
Dynamic Light Scattering (DLS): To measure the size of particles in solution and detect the presence of large aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[5]
Troubleshooting Guides
Issue 1: Persistent Aggregation During SPPS Despite Incorporation of this compound
-
Possible Cause: The position or number of this compound insertions may be insufficient to disrupt aggregation effectively. The overall hydrophobicity of the peptide may still be too high.
-
Troubleshooting Steps:
-
Optimize Insertion Point: If possible, synthesize short test peptides with this compound at different positions to identify the most effective placement for disrupting secondary structure formation.
-
Increase Solvent Polarity: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation of the growing peptide chain.[2]
-
Incorporate Chaotropic Salts: Add chaotropic agents like LiCl (up to 0.4 M) to the coupling and deprotection solutions to disrupt hydrogen bonds.[2]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40-50°C) to provide energy to break up secondary structures.[1]
-
Issue 2: Low Coupling Efficiency for the Amino Acid Following this compound
-
Possible Cause: The steric hindrance from the this compound residue may impede the approach of the incoming activated amino acid.
-
Troubleshooting Steps:
-
Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU to increase the activation of the carboxylic acid.[2]
-
Extend Coupling Time: Increase the reaction time for the coupling step immediately following the this compound residue.
-
Perform a Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
-
Issue 3: The Final Peptide is Difficult to Purify by RP-HPLC
-
Possible Cause: The peptide, even with the incorporation of this compound, may still have poor solubility in the HPLC mobile phase, leading to precipitation on the column and poor peak shape.
-
Troubleshooting Steps:
-
Optimize Sample Dissolution: Dissolve the crude peptide in a strong organic solvent such as DMSO or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[6]
-
Modify HPLC Conditions:
-
Data Presentation
The following tables present representative data on the expected impact of incorporating this compound on key experimental parameters. These values are illustrative and will vary depending on the specific peptide sequence.
Table 1: Comparison of Synthesis Outcomes for a Hydrophobic Peptide
| Parameter | Standard Synthesis | Synthesis with this compound | Analytical Method |
| Crude Peptide Purity | 35-50% | 55-70% | RP-HPLC |
| Final Yield (after purification) | 5-10% | 15-25% | Gravimetric |
| Solubility in Aqueous Buffer | Low (<0.1 mg/mL) | Moderate (0.5-1.0 mg/mL) | UV-Vis Spectroscopy |
Table 2: Thioflavin T (ThT) Aggregation Assay Results
| Peptide Sample | Lag Phase (hours) | Max Fluorescence (a.u.) | Notes |
| Hydrophobic Peptide (Control) | 2 | 1500 | Rapid aggregation into β-sheet structures. |
| Hydrophobic Peptide + this compound | 10 | 600 | Significantly delayed and reduced aggregation. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Hydrophobic Peptide using Manual Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a hydrophobic peptide, including the coupling of this compound.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.
2. Boc Deprotection:
- Wash the resin-bound peptide with DCM (3x).
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
- Drain the solution, add a fresh solution of 50% TFA in DCM, and agitate for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
- Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.
- Drain and repeat the neutralization step.
- Wash the resin with DCM (3x).
4. Coupling of this compound:
- In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the activation mixture.
- Add the activated solution to the neutralized resin and agitate for 2-4 hours at room temperature.
- Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), perform a recoupling.
- Wash the resin with DMF (3x) and DCM (3x).
5. Subsequent Amino Acid Coupling:
- Repeat steps 2-4 for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
- Place the dried peptide-resin in an HF cleavage apparatus.
- Add a scavenger cocktail (e.g., anisole).
- Carefully condense anhydrous HF into the reaction vessel and stir at 0°C for 1-2 hours.
- Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid-like fibrils in real-time.[5]
Materials:
-
Thioflavin T (ThT) stock solution (1 mM in ddH₂O).
-
Peptide stock solution.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents: Prepare a working solution of ThT in the assay buffer to a final concentration of 10-25 µM in each well. Prepare the peptide solution in the assay buffer to the desired final concentration.
-
Set up the Assay: In a 96-well plate, add the peptide solution and the ThT working solution to each well. Include control wells with only buffer and ThT. Run each condition in triplicate.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to monitor fluorescence at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. Take readings at regular intervals (e.g., every 15 minutes) for the duration of the experiment, with shaking between readings.
Mandatory Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Proposed mechanism of aggregation disruption by this compound.
References
Validation & Comparative
A Researcher's Guide: Comparing Boc and Fmoc Strategies in Peptide Synthesis
For professionals in chemical research and drug development, selecting the optimal strategy for solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts product yield, purity, and the overall feasibility of a project. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are built on different chemical principles, each offering distinct advantages and limitations. This guide provides an objective, data-driven comparison to inform this crucial choice.
Core Principles: A Difference in Orthogonality
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. This difference dictates the choice of side-chain protecting groups and the final cleavage conditions.
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups, often benzyl-based, are stable under these conditions but are removed during the final cleavage from the resin using a strong acid like hydrofluoric acid (HF).[2] This system relies on graduated acid lability rather than true orthogonality.[3]
Fmoc Strategy: The more modern Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing them to be removed simultaneously with cleavage from the resin using TFA.[1] This represents a truly orthogonal protection scheme, where the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[2][4]
Performance and Quantitative Analysis
The choice of strategy significantly affects the synthesis outcome. The Fmoc approach is generally favored for its milder conditions, which often lead to cleaner crude products.[1][5] However, the Boc strategy remains highly valuable, particularly for hydrophobic or aggregation-prone sequences where the acidic deprotection step can improve solvation.[1][6]
The following table summarizes illustrative data from the synthesis of a model pentapeptide, H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂, reflecting general trends.
| Performance Metric | Boc Strategy | Fmoc Strategy | Rationale |
| Crude Peptide Yield | ~65% | ~80% | Milder reaction conditions in Fmoc-SPPS often lead to higher initial yields for modified peptides.[5] |
| Crude Peptide Purity (HPLC) | ~55% | ~75% | The milder deprotection and cleavage steps of the Fmoc strategy typically result in fewer side reactions.[5] |
| Final Purified Yield | ~25% | ~40% | Higher crude purity simplifies the purification process, leading to better recovery of the final product.[5] |
| Final Peptide Purity (HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after rigorous purification.[5] |
| Target Mass Confirmation (MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide in both methods.[5] |
Note: This data is illustrative and can vary significantly depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[5]
Key Strategic Considerations
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[2] | Mild Base (e.g., 20% Piperidine in DMF)[4] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[6] | Moderate Acid (e.g., TFA cocktail)[6] |
| Side Reactions | Prone to acid-catalyzed side reactions. | Prone to base-catalyzed side reactions (e.g., aspartimide formation). |
| Aggregation | Can be advantageous for aggregation-prone sequences due to N-terminal protonation.[6] | Aggregation can be a significant challenge for "difficult sequences".[4] |
| Safety & Equipment | Requires specialized HF-resistant apparatus; HF is highly corrosive and toxic.[4][7] | Uses standard laboratory equipment; reagents are generally less hazardous.[7] |
| Automation | Less common in modern automated synthesizers.[4] | Highly amenable to automation and high-throughput synthesis.[4][8] |
Experimental Protocols
The following are generalized protocols for a single deprotection and coupling cycle. Optimization is often required for specific peptide sequences.
Boc SPPS Cycle Protocol
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the peptide-resin with a 50% TFA solution in DCM. A 5-minute pre-wash is followed by a 20-25 minute reaction.[9]
-
Washing: Wash the resin thoroughly with DCM (2x) and isopropanol (2x).[9]
-
Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 1-2 minutes, repeated once.
-
Washing: Wash the resin with DCM (3x).
-
Amino Acid Coupling: Add 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) dissolved in DMF or DCM/DMF. Add 4-6 equivalents of DIEA to initiate coupling. Agitate for 1-2 hours.[10]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents, preparing it for the next cycle.[10]
Fmoc SPPS Cycle Protocol
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.[11]
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 7-20 minutes to remove the Fmoc group.[12]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the cleaved Fmoc adduct.[12]
-
Amino Acid Coupling: Add 3 equivalents of the Nα-Fmoc protected amino acid, 3 equivalents of a coupling agent (e.g., HCTU), and 3.5-4 equivalents of DIEA in DMF. Agitate for at least 1 hour, or until a negative Kaiser test is observed.[3]
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents, preparing it for the next cycle.
Visualized Workflows and Decision Logic
Diagrams provide a clear visual representation of the chemical processes and the logic for choosing a strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
Boc vs. Cbz: A Comparative Guide to Amine Protection Strategies
For researchers and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic route. Among the most widely used protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This guide provides an objective comparison of their performance, highlighting the distinct advantages of Boc protection, supported by experimental data.
The primary advantage of the Boc group over the Cbz group lies in its method of cleavage. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Cbz group is cleaved by catalytic hydrogenolysis.[1] This fundamental difference in deprotection conditions is the basis for their orthogonality, a crucial concept in complex multi-step syntheses where one group can be selectively removed in the presence of the other.[1][2]
Core Comparison at a Glance
The choice between Boc and Cbz is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy.[1] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid. Conversely, the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[1]
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | (Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF or water.[3][4] | Cbz-Cl, base (e.g., NaHCO₃), in a solvent like water or ethyl acetate.[1][3] |
| Deprotection Conditions | Acidic conditions (e.g., trifluoroacetic acid (TFA), HCl).[4][5] | Catalytic hydrogenolysis (H₂, Pd/C).[5][6] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Key Advantage of Boc | Avoids the use of heavy metal catalysts and is orthogonal to Cbz and other groups cleaved by hydrogenolysis.[1][7] | Stable to the acidic conditions used for Boc deprotection.[7] |
| Potential Issues with Boc | Requires handling of corrosive acids for deprotection.[8] | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).[7] |
Experimental Protocols
Detailed methodologies for the introduction and removal of Boc and Cbz protecting groups are presented below. Optimal conditions may vary depending on the specific substrate.
Boc Protection of a Primary Amine
Reagents:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the primary amine in the chosen solvent.[9]
-
Add 1.0-1.2 equivalents of base (e.g., TEA).[9]
-
Add 1.1-1.5 equivalents of (Boc)₂O to the solution.[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, the reaction is typically worked up by dilution with water and extraction with an organic solvent. The crude product can then be purified by chromatography.[9]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
A solution of the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL) is treated with trifluoroacetic acid (1 mL).[1]
-
The reaction is stirred for 2 hours.[1]
-
The volatiles are then removed in vacuo to yield the deprotected amine.[1]
Cbz Protection of a Primary Amine
Reagents:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Water, Ethyl Acetate)
Procedure:
-
To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), 3 mL of distilled water is added.[1]
-
The mixture is stirred at room temperature for 5 minutes.[1]
-
After the reaction is complete as indicated by TLC, 10 mL of water is added, and the mixture is extracted with ethyl acetate (2 x 5 mL).[1]
-
The combined organic extract is concentrated, and the residue is purified by column chromatography.[1]
Cbz Deprotection by Catalytic Hydrogenolysis
Reagents:
-
Cbz-protected amine
-
Palladium on carbon (5% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the Cbz-protected amine (15.0 µmol) in 2 mL of methanol, 5% Pd-C (6.4 mg) is added.[1]
-
The mixture is stirred at 60 °C for 40 hours under an atmospheric pressure of H₂.[1]
-
The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated in vacuo to give the crude deprotected amine.[1]
Decision Workflow for Amine Protection
The selection of an appropriate amine protecting group is a strategic decision in the design of a synthetic route. The following diagram provides a simplified decision-making workflow to guide the selection process based on the stability of the substrate and planned subsequent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis of Peptides: Featuring Boc-Protected Amino Acids and Fluorescent Labeling Techniques
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is fundamental to ensuring the purity, identity, and quality of these complex molecules. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of peptide analysis. This guide provides a comparative overview of HPLC methods for the analysis of peptides, with a specific focus on those containing N-α-tert-butyloxycarbonyl (Boc) protected amino acids and the use of fluorescent labeling agents like 2-aminobenzoic acid (2-Abz-OH) for enhanced detection.
The incorporation of Boc-protected amino acids is a common strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[1][2] The Boc group, however, alters the physicochemical properties of the peptide, necessitating robust analytical methods to resolve the target peptide from closely related impurities.[1] Furthermore, for sensitive detection, particularly of low-abundance peptides, derivatization with fluorescent tags such as 2-Abz-OH can be employed.[3][]
This guide compares two primary HPLC-based analytical strategies: Reversed-Phase HPLC (RP-HPLC) for the routine analysis of Boc-protected peptides and an alternative approach using fluorescent derivatization for enhanced sensitivity.
Comparative Analysis of HPLC Methods
The two principal HPLC modes for peptide analysis are Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX).[5] RP-HPLC separates molecules based on their hydrophobicity and is the most common method for peptide analysis and purification.[1][6] IEX, on the other hand, separates molecules based on their net charge, offering an orthogonal separation mechanism that can be advantageous for complex samples.[5][7] For sensitive detection, pre-column derivatization with a fluorescent agent can be coupled with RP-HPLC.[8]
| Analytical Method | Principle of Separation | Key Advantages | Key Disadvantages | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) of Boc-Protected Peptides | Hydrophobicity | High resolution for peptides of similar structure; compatible with mass spectrometry (with appropriate mobile phase modifiers).[5][6] | Can cause irreversible denaturation of some proteins; peak shape can be affected by the purity of the silica column.[6][9] | Routine purity assessment of synthetic peptides.[10] |
| RP-HPLC with Fluorescent Derivatization (e.g., with 2-Abz-OH related compounds) | Hydrophobicity of derivatized peptide | Enhanced sensitivity (femtomole detection limits possible); allows for trace-level analysis.[][8] | Derivatization step adds complexity and potential for side reactions; the tag can alter the chromatographic behavior of the peptide. | Quantification of low-abundance peptides in complex matrices.[8] |
| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal selectivity to RP-HPLC; excellent for separating charged species and impurities with different isoelectric points.[5][7] | Can be more complex to develop methods for; mobile phases are often not directly compatible with mass spectrometry. | Analysis of charge variants and complex peptide mixtures.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate HPLC analysis. Below are representative protocols for RP-HPLC of a Boc-protected peptide and for an RP-HPLC method involving fluorescent derivatization.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) of a Boc-Protected Peptide
This protocol provides a standard starting point for the analysis of modified peptides.
-
Instrumentation and Column :
-
Mobile Phase :
-
Gradient Elution :
-
Sample Preparation :
-
Analysis :
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile and integrate the peak areas to determine purity.
-
Protocol 2: RP-HPLC with Pre-column Fluorescent Derivatization
This protocol is an example for enhancing the detection of peptides.
-
Derivatization Reagent :
-
A fluorescent labeling agent that reacts with the peptide's primary amines (N-terminus and lysine side chains), such as an activated ester of 2-aminobenzoic acid. While direct protocols for Boc-2-Abz-OH are not prevalent, ortho-aminobenzoic acid (o-Abz) has been used as a fluorescent probe.[3] Another example is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[8]
-
-
Derivatization Procedure :
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).
-
Add the derivatization reagent (e.g., NBD-F in acetonitrile) and incubate at a specific temperature and time (e.g., 40°C for 10 minutes).[8]
-
Quench the reaction if necessary.
-
-
Instrumentation and Column :
-
HPLC System : A standard analytical HPLC system with a fluorescence detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Fluorescence Detector : Set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., Ex: 470 nm, Em: 530 nm for NBD-F derivatives).[8]
-
-
Mobile Phase :
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Gradient Elution :
-
Flow Rate : 1.0 mL/min.
-
Gradient : Optimize the gradient to separate the derivatized peptide from by-products and unreacted peptide. A shallow gradient is often required.[12]
-
-
Sample Preparation :
-
After derivatization, the sample may need to be diluted or directly injected.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis :
-
Inject an appropriate volume of the derivatized sample.
-
Monitor the fluorescent signal and quantify the peptide based on peak area.
-
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the workflows for both standard RP-HPLC analysis and RP-HPLC with a fluorescent derivatization step.
Caption: Experimental workflow for RP-HPLC analysis of peptides.
Caption: Workflow for HPLC with fluorescent derivatization.
Conclusion
The analysis of peptides, particularly those modified with protecting groups like Boc, is most commonly and effectively performed using RP-HPLC with a C18 column and an acetonitrile/water/TFA mobile phase system.[5] This method provides high resolution based on hydrophobicity. For applications requiring higher sensitivity, pre-column derivatization with a fluorescent agent offers a powerful alternative for trace-level quantification. When orthogonal separation is needed for complex samples, Ion-Exchange Chromatography serves as an excellent alternative, separating peptides based on charge differences.[5] The choice between these methods will depend on the specific analytical challenge, including the nature of the peptide, the required sensitivity, and the complexity of the sample matrix. A systematic approach to method development will yield the most robust and reliable analytical results for these important biomolecules.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Comparative Guide to the Coupling Efficiency of Boc-2-Abz-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficiency of peptide synthesis is a critical factor in the successful and timely production of novel therapeutics and research tools. The choice of protected amino acids and coupling conditions plays a pivotal role in maximizing yield and purity. This guide provides an objective comparison of the coupling efficiency of N-α-Boc-2-aminobenzoic acid (Boc-2-Abz-OH) with other commonly used Boc-protected amino acids, supported by available data and detailed experimental protocols.
This compound is an N-protected aromatic amino acid analog frequently utilized in the synthesis of peptidomimetics and as a fluorescent probe precursor. Its unique structure, featuring a carboxyl group directly attached to the benzene ring and ortho to the N-Boc protected amino group, can present distinct challenges and advantages in solid-phase peptide synthesis (SPPS) compared to standard aliphatic and other aromatic amino acids.
Understanding Coupling Efficiency in SPPS
The efficiency of the coupling step in SPPS, where a protected amino acid is added to the growing peptide chain on a solid support, is paramount for the overall success of the synthesis. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the final yield and purity. Several factors influence coupling efficiency, including the steric hindrance of both the incoming amino acid and the N-terminal of the resin-bound peptide, the choice of coupling reagents, reaction time, and temperature.
Comparative Analysis of Coupling Efficiency
While comprehensive quantitative data directly comparing the coupling efficiency of this compound with a wide range of other Boc-amino acids under identical conditions is limited in publicly available literature, we can infer its expected performance based on studies of sterically hindered and N-aryl amino acids. Generally, amino acids with bulky side chains or substitution near the carboxyl group exhibit slower coupling kinetics.
Based on these principles, the following table provides a qualitative and semi-quantitative comparison of the expected coupling efficiency of this compound with other representative Boc-amino acids. The efficiency is categorized as High, Medium, or Low, reflecting the likelihood of achieving complete coupling under standard SPPS conditions.
| Boc-Amino Acid | Structure | Expected Coupling Efficiency | Key Considerations |
| Boc-Gly-OH | Glycine | High | No side chain, minimal steric hindrance. |
| Boc-Ala-OH | Alanine | High | Small methyl side chain, generally efficient coupling. |
| Boc-Leu-OH | Leucine | High | Branched side chain, but generally couples well. |
| Boc-Val-OH | Valine | Medium to Low | β-branched side chain, known to be sterically hindered and can lead to difficult couplings. |
| Boc-Ile-OH | Isoleucine | Medium to Low | β-branched side chain, similar to Valine, often requires optimized conditions. |
| Boc-Phe-OH | Phenylalanine | High | Aromatic side chain, but generally couples efficiently. |
| Boc-Pro-OH | Proline | Medium | Secondary amine, can have slower kinetics and requires specific monitoring tests. |
| Boc-His(Tos)-OH | Histidine | Medium to Low | Bulky, protected side chain can hinder coupling and risk racemization. |
| This compound | 2-Aminobenzoic acid | Medium to Low | Aromatic ring with ortho-carboxyl group creates significant steric hindrance. May require extended coupling times, more potent coupling reagents, or double coupling. |
Disclaimer: The "Expected Coupling Efficiency" is a qualitative assessment based on general principles of peptide chemistry. Actual results can vary significantly depending on the specific peptide sequence, resin, coupling reagents, and other synthesis conditions.
Experimental Protocols
To accurately determine and compare the coupling efficiency of this compound and other amino acids, a well-defined experimental protocol is essential. Below are detailed methodologies for performing a coupling reaction and assessing its completeness.
Protocol 1: Standard Solid-Phase Peptide Coupling
This protocol describes a general procedure for coupling a Boc-protected amino acid to a resin-bound peptide.
Materials:
-
Resin with a free N-terminal amine (e.g., H-Gly-Merrifield resin)
-
Boc-protected amino acid (e.g., this compound, Boc-Val-OH, etc.)
-
Coupling reagent (e.g., HBTU/HATU or DIC)
-
Additive (e.g., HOBt, for DIC coupling)
-
Base (e.g., DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: Methanol (MeOH), DCM, DMF
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Boc-Deprotection (if necessary): If starting with a Boc-protected resin, treat with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash with DCM (3 x 5 mL), Methanol (2 x 5 mL), and DMF (3 x 5 mL). Neutralize with 10% DIPEA in DMF (2 x 5 mL) and wash with DMF (3 x 5 mL).
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. For standard amino acids, 1-2 hours is typically sufficient. For potentially difficult couplings like this compound or Boc-Val-OH, the reaction time may be extended to 4 hours or overnight.
-
Monitoring the Coupling: After the desired reaction time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while yellow or colorless beads suggest completion.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-6 (a "double coupling").
Protocol 2: Quantitative Analysis of Coupling Efficiency using HPLC
To obtain quantitative data, the peptide is cleaved from a small amount of resin after the coupling step and analyzed by High-Performance Liquid Chromatography (HPLC).
Procedure:
-
After the coupling and washing steps from Protocol 1, dry a small, accurately weighed sample of the peptide-resin (approx. 5-10 mg).
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
-
HPLC Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Inject a known concentration onto a reverse-phase HPLC column (e.g., C18).
-
Data Analysis: The coupling efficiency can be calculated by comparing the peak area of the desired coupled product to the peak area of the unreacted starting material (the peptide before the coupling step).
Coupling Efficiency (%) = [Area(product) / (Area(product) + Area(starting material))] x 100
Logical Workflow for Assessing Coupling Efficiency
The following diagram illustrates the general workflow for conducting a peptide coupling reaction and evaluating its efficiency.
Caption: Workflow for peptide coupling and efficiency assessment.
Conclusion
The coupling efficiency of this compound in solid-phase peptide synthesis is anticipated to be moderate to low due to steric hindrance from its N-aryl structure. This necessitates careful consideration of reaction conditions to ensure complete incorporation and avoid the formation of deletion peptide impurities. For critical syntheses involving this compound or other sterically demanding amino acids, it is highly recommended to employ more potent coupling reagents such as HATU or HBTU, consider extended reaction times or double coupling, and rigorously monitor the reaction completion using methods like the Kaiser test. For precise quantitative comparisons, HPLC analysis of the crude product after cleavage is the gold standard. By employing these strategies, researchers can effectively incorporate this compound and other challenging building blocks into their synthetic peptides, enabling the advancement of peptide-based research and development.
Orthogonal Protecting Group Strategy with Boc-2-Abz-OH: A Comparative Guide for Fluorescent Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide science, the site-specific incorporation of fluorescent reporters is crucial for studying peptide structure, function, and interactions. An effective method for this is the use of an orthogonal protecting group strategy during solid-phase peptide synthesis (SPPS), which allows for the precise placement of a fluorescent moiety. This guide provides a comprehensive comparison of the orthogonal protecting group strategy utilizing Boc-2-aminobenzoyl-OH (Boc-2-Abz-OH) against alternative fluorescent labeling techniques. We will delve into the experimental data, detailed protocols, and the strategic advantages of this approach, particularly in the synthesis of Förster Resonance Energy Transfer (FRET) peptide substrates.
The Power of Orthogonality in Fluorescent Labeling
An orthogonal protecting group strategy is fundamental in complex peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. This allows for specific modifications at desired positions within the peptide sequence. In the context of fluorescent labeling, this means a protected fluorescent amino acid analogue, such as this compound, can be incorporated during the standard peptide synthesis workflow. The 2-aminobenzoyl (Abz) group is a fluorescent donor commonly used in FRET applications. The tert-butyloxycarbonyl (Boc) group protects the amino functionality of the Abz moiety, preventing it from reacting during peptide chain elongation.
This compound: A Strategic Choice for FRET Substrates
This compound serves as a key building block for the synthesis of internally quenched fluorescent peptide substrates. These substrates are invaluable tools for assaying protease activity. In a typical FRET substrate, the fluorescent donor (Abz) and a quencher moiety are incorporated into the peptide sequence. When the peptide is intact, the quencher absorbs the energy emitted by the donor, resulting in minimal fluorescence. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.
The use of this compound in an orthogonal strategy offers several advantages over post-synthetic labeling methods:
-
Site-Specific Incorporation: Guarantees the precise positioning of the fluorescent Abz group at any desired location within the peptide sequence.
-
Single-Pot Synthesis: The fluorescent group is introduced during the main peptide synthesis, streamlining the workflow and potentially increasing overall yield by avoiding additional reaction and purification steps.
-
Chemical Purity: Avoids potential side reactions and labeling of undesired positions that can occur with less specific post-synthetic modification reagents.
Comparative Performance: this compound vs. Alternatives
The choice of a fluorescent labeling strategy depends on several factors, including the desired precision of labeling, the chemical nature of the peptide, and the required photophysical properties of the final product. Below is a comparison of the strategy using this compound with a common alternative: post-synthetic labeling using an N-hydroxysuccinimide (NHS)-ester activated fluorophore.
Table 1: Comparison of Fluorescent Labeling Strategies
| Feature | Orthogonal Strategy with this compound | Post-Synthetic Labeling (e.g., NHS-ester) |
| Specificity | High (site-specific incorporation) | Lower (can label multiple primary amines) |
| Workflow | Integrated into SPPS | Additional reaction and purification steps |
| Typical Yield | Generally high and predictable | Variable, dependent on peptide and dye |
| Purity of Labeled Peptide | High | Can result in mixed products |
| Versatility | Excellent for internal labeling | Primarily for N-terminal or Lys side-chain labeling |
Table 2: Photophysical Properties of Common FRET Pairs
| FRET Pair (Donor/Quencher) | Excitation (nm) | Emission (nm) | Förster Distance (R₀) in Å | Key Features |
| Abz / EDDnp | ~320 | ~420 | 20-30 | Commonly used for protease assays. |
| Abz / 3-Nitrotyrosine | ~320 | ~420 | 15-25 | Another effective quencher for Abz. |
| Fluorescein / Dabcyl | ~490 | ~520 | 45-60 | Popular pair with longer wavelengths. |
| Cy3 / Cy5 | ~550 | ~570 | 50-60 | Bright and photostable pair for single-molecule studies. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Boc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using a manual Boc-SPPS strategy.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.[1][2]
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DMF (3x) to remove residual acid.[3]
3. Neutralization:
-
Neutralize the resin-bound amine salt by treating it with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.[3]
-
Wash the resin with DMF (3x).
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and HOBt (1 equivalent) in DMF. Add DIEA (2 equivalents) to the mixture.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.[3]
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
The peptide chain can then be further elongated by repeating the deprotection, neutralization, and coupling steps with the subsequent amino acids.
Protocol 2: Final Cleavage and Deprotection
-
After the complete peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically anhydrous Hydrogen Fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture, to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers such as anisole and thioanisole should be included to prevent side reactions.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Strategy
// Nodes Resin [label="Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection1 [label="Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization1 [label="Neutralization\n(DIEA/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling_AA [label="Couple Boc-AA-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat n times", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection2 [label="Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization2 [label="Neutralization\n(DIEA/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling_Abz [label="Couple this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection3 [label="Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization3 [label="Neutralization\n(DIEA/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling_Quencher [label="Couple Quencher-AA-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Cleavage [label="Final Cleavage\n(HF or TFMSA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FRET_Peptide [label="Purified FRET Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Resin -> Deprotection1; Deprotection1 -> Neutralization1; Neutralization1 -> Coupling_AA; Coupling_AA -> Repeat; Repeat -> Deprotection2; Deprotection2 -> Neutralization2; Neutralization2 -> Coupling_Abz; Coupling_Abz -> Deprotection3; Deprotection3 -> Neutralization3; Neutralization3 -> Coupling_Quencher; Coupling_Quencher -> Final_Cleavage; Final_Cleavage -> FRET_Peptide; }
Caption: Experimental workflow for the synthesis of a FRET peptide.// Nodes Start [label="Fully Protected Peptide on Resin\n(Boc-AA...-Abz(Boc)...-Quencher-AA...-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stepwise_Deprotection [label="Stepwise Boc Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Cleavage [label="Final Cleavage & Deprotection\n(HF or TFMSA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Free FRET Peptide\n(H₂N-AA...-Abz...-Quencher-AA...-COOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Stepwise_Deprotection [label="During SPPS cycles"]; Stepwise_Deprotection -> Start [label="Followed by coupling of next AA"]; Start -> Final_Cleavage [label="After synthesis completion"]; Final_Cleavage -> Product; }
Caption: Orthogonal deprotection strategy for FRET peptide synthesis.Conclusion
The orthogonal protecting group strategy employing this compound offers a robust and precise method for the synthesis of fluorescently labeled peptides, particularly FRET substrates. Its key advantages of site-specificity and streamlined workflow lead to high-purity products that are essential for reliable and reproducible biochemical and cellular assays. While alternative methods like post-synthetic labeling exist, the control and efficiency offered by the this compound orthogonal strategy make it a superior choice for many research and drug development applications. The provided protocols and comparative data serve as a valuable resource for scientists aiming to design and synthesize custom fluorescent peptides for their specific research needs.
References
- 1. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 3. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Boc versus Fmoc Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a pivotal decision that influences the overall efficiency, purity, and economic viability of peptide production. While both chemistries are well-established, they present distinct advantages and challenges, particularly concerning scalability and cost-effectiveness. This guide provides an objective, data-driven comparison to inform the selection process for specific synthetic needs.
The core difference between the two methodologies lies in their orthogonal protection schemes. The Boc group is labile to acid and is typically removed by trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1] This fundamental distinction governs the choice of reagents, side-chain protecting groups, and cleavage conditions, thereby impacting every stage of the synthesis.
Comparative Analysis of Key Performance Indicators
The overall cost-effectiveness of each strategy is a complex equation, balancing the initial cost of raw materials with process efficiency, waste generation, and the purity of the final product. The Fmoc strategy has largely become the mainstream choice for its milder reaction conditions and suitability for automation, though the Boc strategy remains valuable for specific applications.[2][3]
Raw Material Costs: A primary consideration is the cost of the protected amino acids themselves. Historically, Fmoc-protected amino acids have been more expensive than their Boc-protected counterparts due to the higher cost of the Fmoc protecting group and more complex purification.[2] However, with increasing demand for therapeutic peptides, economies of scale have made Fmoc amino acids more cost-competitive.[2] In contrast, solvents frequently used in Boc chemistry, such as dichloromethane (DCM), are relatively inexpensive.[2]
Synthesis Efficiency and Purity: The Fmoc strategy is widely reported to achieve high, stable coupling yields, often exceeding 99%.[3][] This high efficiency is crucial for the synthesis of long peptide chains, where even minor yield losses at each step can dramatically reduce the overall final yield.[] Consequently, the Fmoc approach generally provides higher purity crude products, which can significantly reduce the costs associated with downstream purification.[2][3] The Boc strategy, however, can offer advantages for certain hydrophobic sequences prone to aggregation, as the acidic deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding.[3]
Reagents, Solvents, and Environmental Impact: SPPS is a solvent-intensive process, making solvent cost and disposal significant economic and environmental factors.[2] Fmoc synthesis typically employs solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), while Boc synthesis uses DCM and TFA for deprotection.[2] Although the solvents for Fmoc chemistry can be more expensive, some protocols allow for the recycling of reagents like piperidine, potentially improving long-term cost-effectiveness.[] The harsh reagents used in Boc chemistry, particularly the highly corrosive and hazardous hydrofluoric acid (HF) for final cleavage, require specialized equipment and handling protocols, adding to the overall cost and safety concerns.[6]
Data Presentation: Boc vs. Fmoc Strategy Comparison
| Feature | Boc Strategy | Fmoc Strategy | Cost-Effectiveness Implications |
| α-Amino Protection | Acid-labile (cleaved by TFA) | Base-labile (cleaved by piperidine) | Dictates the entire chemical approach, reagent compatibility, and orthogonality.[1] |
| Protected Amino Acid Cost | Generally lower[2] | Generally higher, but prices are decreasing[2] | Boc offers lower upfront raw material costs, but this may be offset by other factors. |
| Deprotection Conditions | Strong acid (e.g., 50% TFA in DCM)[7] | Mild base (e.g., 20% piperidine in DMF)[8] | Fmoc's mild conditions reduce side reactions, preserving the integrity of sensitive peptide sequences.[8] |
| Final Cleavage from Resin | Harsh conditions (e.g., HF, TFMSA)[1] | Mild conditions (e.g., TFA cocktail)[8] | Boc requires specialized, hazardous equipment. Fmoc cleavage is safer and less demanding on infrastructure. |
| Orthogonality | Relies on differential acid lability[1] | Fully orthogonal with t-butyl-based side-chain protection[1][] | The full orthogonality of the Fmoc strategy simplifies the synthesis of complex peptides with multiple functional groups.[] |
| Typical Coupling Yield | High | Very high, often exceeding 99%[3][] | Higher per-cycle yields in Fmoc SPPS lead to a purer final product and less truncated-sequence contamination. |
| Crude Purity | May be lower due to harsher conditions[2] | Generally higher due to milder conditions[2][3] | Higher crude purity with Fmoc reduces the significant costs associated with downstream HPLC purification. |
| Automation Friendliness | Less common for modern automated synthesizers[1] | Highly amenable and the current standard[6] | Fmoc chemistry's compatibility with automation enhances reproducibility and throughput. |
| Best Suited For | Specific applications, including synthesis of long, hydrophobic, or aggregation-prone peptides[2][3] | Routine synthesis, long and complex peptides, peptides with sensitive amino acids[2][] | The choice is highly dependent on the target peptide's sequence and complexity. |
Experimental Protocols
The following are generalized protocols for a single amino acid coupling cycle in both Boc and Fmoc SPPS. Specific conditions may require optimization based on the peptide sequence, resin, and amino acid being coupled.
Boc-SPPS Protocol (Manual)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Deprotection (Boc Removal):
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM (2 times, 1-2 minutes each).
-
Wash again with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion (e.g., using a Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, preparing it for the next cycle.
Fmoc-SPPS Protocol (Manual)
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[8][9]
-
Deprotection (Fmoc Removal):
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HATU, HBTU, 3-4 equivalents) in DMF.[]
-
Add a base such as DIPEA (6-8 equivalents) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours, or until the reaction is complete (monitored by a Kaiser test).[8]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents and byproducts before initiating the next deprotection step.
Mandatory Visualization
The distinct cyclical workflows of Boc and Fmoc SPPS are illustrated below.
Conclusion
The decision between Boc and Fmoc chemistries for peptide synthesis is a trade-off between raw material costs, operational complexity, and desired product quality. While Boc-protected amino acids offer a lower initial purchase price, the Fmoc strategy often proves more cost-effective in the long run.[] This is attributed to its milder reaction conditions, higher synthesis yields, greater crude product purity, and amenability to automation, which collectively reduce labor, purification costs, and the risk of side reactions.[2][] The Fmoc strategy is particularly advantageous for the synthesis of long, complex, or sensitive peptides. The Boc strategy, however, remains a powerful tool for specific applications where its unique chemical properties can overcome challenges like peptide aggregation.[2] Ultimately, a thorough understanding of the chemical principles and practical considerations of both methods is essential for making an informed decision that aligns with the specific goals and resources of a research or drug development project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Boc vs. Fmoc in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an α-amino protecting group is a critical decision that profoundly impacts yield, purity, and overall efficiency. The two most prominent contenders in this arena are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This comprehensive guide provides an objective, data-driven comparison of their stability, supported by detailed experimental protocols to aid in the strategic selection of a protection strategy.
At the heart of solid-phase peptide synthesis (SPPS) lies the principle of orthogonal protection, a strategy that allows for the selective removal of one type of protecting group without affecting others.[1][2] The fundamental difference in the stability of Fmoc and Boc protecting groups is the cornerstone of their orthogonality. The Fmoc group is labile under basic conditions, typically cleaved by piperidine, while the Boc group is removed by treatment with strong acids like trifluoroacetic acid (TFA).[1][2][] This key distinction dictates their suitability for different synthetic strategies and their compatibility with various amino acid side-chain protecting groups.[1][]
Quantitative Stability Comparison: A Data-Driven Assessment
The stability of the α-amino protecting group is paramount to preventing premature deprotection and the subsequent formation of deletion sequences and other impurities. The following tables summarize quantitative data on the stability and lability of the Fmoc and Boc groups under their respective deprotection conditions and highlight their susceptibility to common side reactions.
Table 1: Deprotection Conditions and Stability
| Protecting Group | Deprotection Condition | Reagent | Typical Deprotection Time | Stability Profile |
| Boc | Acidic | 25-50% TFA in DCM[1] | 15-30 minutes[1] | Stable to basic and nucleophilic conditions.[4][5] |
| Fmoc | Basic | 20% Piperidine in DMF[6] | 5-20 minutes[1] | Stable to acidic conditions.[7] |
Table 2: Common Side Reactions and Mitigation
| Protecting Group | Common Side Reaction | Typical Occurrence (%) | Mitigation Strategies |
| Boc | t-butylation of Trp, Met, Cys, Tyr | Variable, can be significant | Use of scavengers (e.g., anisole, thioanisole) during cleavage.[8] |
| Aspartimide formation | Sequence-dependent | Use of HOBt in coupling; lower temperature for HF cleavage.[8][9] | |
| Pyroglutamate formation (N-terminal Gln/Glu) | Can be significant[8] | Rapid coupling of the second amino acid; direct coupling of Boc-pGlu-OH.[8] | |
| Fmoc | Aspartimide formation | ~8% in a model peptide[10] | Use of piperazine instead of piperidine; addition of HOBt to deprotection solution.[9][11] |
| Diketopiperazine formation (at dipeptide stage) | Prevalent with Proline[9] | Use of 2-chlorotrityl chloride resin.[9] | |
| Piperidinyl-alanine formation (with C-terminal Cys) | Can be a significant side product | Use of sterically bulky trityl protecting group for Cys.[9] |
Chemical Structures and Deprotection Pathways
The distinct chemical structures of the Fmoc and Boc protecting groups underpin their differential stability. The following diagrams illustrate these structures and their respective deprotection mechanisms.
Experimental Protocols
To facilitate a direct and standardized comparison of the stability of Fmoc and Boc protecting groups, the following detailed experimental protocols are provided. These protocols outline a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM).[12]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (20-50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Protocol 2: Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis
This protocol describes a typical procedure for Fmoc deprotection on a resin-bound peptide.[13]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitation for another 5-10 minutes to ensure complete removal.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Decision-Making Workflow for Protecting Group Selection
The choice between Boc and Fmoc chemistry is a critical decision in peptide synthesis. The following workflow provides a logical guide for selecting the most appropriate protecting group based on key experimental considerations.
Conclusion
The choice between Boc and Fmoc protecting groups is not merely a matter of preference but a strategic decision based on the specific demands of the peptide being synthesized. The Fmoc/tBu strategy has become the more prevalent method due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a truly orthogonal protection scheme.[][14] This has made it particularly suitable for the synthesis of complex and modified peptides.
Conversely, the Boc/Bzl strategy remains a robust and valuable tool, particularly for the synthesis of long or challenging sequences that are prone to aggregation, as the strong acidic conditions used for deprotection can help to disrupt secondary structures.[1] Ultimately, a thorough understanding of the stability and reactivity of both Fmoc and Boc protecting groups, supported by quantitative data, empowers researchers to design more efficient and successful peptide synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
A Guide to the Analytical Validation of Boc-2-Abz-OH Purity for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth analytical validation of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH), a crucial building block in the synthesis of fluorescent probes for various enzymatic assays. Here, we offer a comparative overview of its purity, outline detailed experimental protocols for its validation, and discuss its application in the context of the caspase signaling pathway.
Comparative Purity Analysis of Commercial this compound
The purity of this compound is a critical factor that can significantly impact the reliability and reproducibility of experimental results. Commercially available this compound typically boasts a purity of ≥95-98%.[1][2] We have compiled data from various certificates of analysis to illustrate the typical purity specifications from commercial suppliers.
| Supplier | Lot Number | Reported Purity | Analytical Method |
| Supplier A | 0000521374 | ≥98.0% (T) | Titration |
| Supplier A | 0000163308 | ≥98.0% (T) | Titration |
| Supplier A | 0000139609 | ≥98.0% (T) | Titration |
| Supplier B | Not specified | ≥ 98% (HPLC) | HPLC |
| Supplier C | Not specified | 95% | Not specified |
Note: Data for Supplier A is sourced from publicly available Certificates of Analysis.[3][4][5] Data for Suppliers B and C are based on product descriptions.[1][2] "T" in the assay specification for Supplier A refers to Titration.
Key Takeaways:
-
Major suppliers consistently offer this compound with a purity of 98% or higher.
-
The primary analytical methods for purity determination are High-Performance Liquid Chromatography (HPLC) and titration. While titration provides a measure of the overall acidic content, HPLC offers a more detailed profile of the main compound and any impurities.
Potential Impurities in this compound
Impurities in this compound can arise from the synthetic process and may include:
-
Starting Materials: Unreacted 2-aminobenzoic acid.
-
By-products: Di-Boc protected 2-aminobenzoic acid or by-products from the reaction of the Boc-anhydride with the solvent.
-
Degradation Products: Hydrolysis of the Boc protecting group, leading to the formation of 2-aminobenzoic acid and tert-butanol.
-
Residual Solvents: Solvents used during the synthesis and purification process.
A thorough analytical validation should aim to identify and quantify these potential impurities to ensure the quality of the starting material for subsequent applications.
Experimental Protocols for Purity Validation
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A well-developed HPLC method can separate the main compound from its potential impurities, allowing for accurate quantification.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Data Analysis:
The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for purity assessment. The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) should show characteristic peaks for the Boc group (a singlet around 1.5 ppm) and the aromatic protons (in the range of 7-8.5 ppm). Integration of these peaks can provide a quantitative measure of purity against a known internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy can be used to confirm the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate and the carboxylic acid, and the aromatic C-H and C=C stretches.
Application in Signaling Pathway Analysis: The Caspase Cascade
This compound is a key reagent in the synthesis of fluorogenic substrates for proteases, particularly caspases, which are critical mediators of apoptosis (programmed cell death). The aminobenzoic acid (Abz) moiety, once deprotected, can act as a fluorescent reporter. When incorporated into a peptide sequence that is a known substrate for a specific caspase, the cleavage of the peptide by the active caspase results in a measurable increase in fluorescence, allowing for the quantification of enzyme activity.
The caspase signaling pathway is a cascade of proteolytic events. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals. These initiator caspases then cleave and activate effector caspases (e.g., caspase-3), which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Below is a simplified diagram of the caspase signaling pathway, illustrating the points at which fluorogenic substrates synthesized from this compound can be employed to measure caspase activity.
Caption: Caspase Signaling Pathway and Fluorogenic Assay Principle.
Logical Workflow for Analytical Validation
The following diagram outlines a logical workflow for the comprehensive analytical validation of this compound purity.
Caption: Analytical Validation Workflow for this compound.
By following a rigorous analytical validation process, researchers can ensure the high purity of this compound, leading to more reliable and reproducible results in their downstream applications, particularly in the sensitive and critical field of drug discovery and development.
References
A Comparative Guide to Alternative Protecting Groups for 2-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the amino group in 2-aminobenzoic acid (anthranilic acid) is a critical consideration in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The selection of an appropriate protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent synthetic steps and influences the overall efficiency and yield of the synthetic route. This guide provides a comparative analysis of common and alternative protecting groups for 2-aminobenzoic acid, with a focus on their performance, stability, and the experimental conditions required for their introduction and removal.
Overview of Amino Protecting Groups
Protecting groups for amines function by temporarily masking the nucleophilicity and basicity of the amino group, preventing it from undergoing unwanted reactions. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and removable selectively and efficiently under mild conditions that do not affect other functional groups in the molecule.[1] This concept of selective removal is known as orthogonality, which is a key principle in the design of complex synthetic strategies.[2][3]
This guide will focus on the following protecting groups for 2-aminobenzoic acid:
-
tert-Butoxycarbonyl (Boc)
-
Benzyloxycarbonyl (Cbz or Z)
-
9-Fluorenylmethoxycarbonyl (Fmoc)
-
Tosyl (Ts)
-
Trifluoroacetyl (TFAc)
Comparative Data of Protecting Groups
The following tables summarize the key performance characteristics of each protecting group when applied to 2-aminobenzoic acid. The data has been compiled from various sources and, where specific data for 2-aminobenzoic acid was unavailable, analogous transformations with structurally similar aromatic amines were used as a reference.
Protection Reaction Data
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water, CH₂Cl₂) | 1 - 2 h | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (THF/Water) | 20 h | ~90%[4] |
| Fmoc | Fmoc-Cl | Base, Solvent (e.g., Water/Ethanol) | Not specified | High |
| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Na₂CO₃), Solvent (Water) | 4 h | High[5] |
| Trifluoroacetyl | Trifluoroacetic anhydride (TFAA) | - | Not specified | High |
Deprotection Condition Data
| Protecting Group | Deprotection Reagents | Typical Conditions | Reaction Time | Notes |
| Boc | Strong Acid (e.g., TFA, HCl) | TFA in CH₂Cl₂, or 4M HCl in Dioxane, RT | 0.5 - 3 h | Can also be removed with silica gel in refluxing toluene.[6][7] |
| Cbz | Catalytic Hydrogenation (H₂, Pd/C) or Strong Acid | H₂ (1 atm), Pd/C, Solvent (e.g., MeOH, EtOAc), RT | 12 h | Acid-mediated deprotection offers a metal-free alternative.[1][8] |
| Fmoc | Base (e.g., Piperidine) | 20% Piperidine in DMF, RT | Minutes | Known for its mild, base-labile deprotection.[9] |
| Tosyl | Strong Acid (e.g., conc. H₂SO₄) or Reductive Cleavage | Hot conc. H₂SO₄ or Mg/MeOH | Varies | Requires harsh conditions for removal. |
| Trifluoroacetyl | Base (e.g., NaBH₄) | - | Not specified | - |
Orthogonal Protection Strategies
In complex syntheses, the use of orthogonal protecting groups is crucial. These are groups that can be removed under distinct conditions without affecting each other. For instance, an Fmoc group (base-labile) can be selectively removed in the presence of a Boc group (acid-labile), or a Cbz group (hydrogenolysis-labile). This allows for the sequential manipulation of different parts of a molecule.[10][11]
Caption: Orthogonal deprotection of N-protected 2-aminobenzoic acids.
Experimental Protocols
N-Boc Protection of 2-Aminobenzoic Acid
Workflow:
Caption: Workflow for N-Boc protection of 2-aminobenzoic acid.
Methodology:
-
Dissolve 2-aminobenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected product.[7]
N-Boc Deprotection
Methodology:
-
Dissolve the N-Boc protected 2-aminobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[7]
N-Cbz Protection of 2-Aminobenzoic Acid
Methodology:
-
Dissolve 2-aminobenzoic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq).
-
Stir the solution for 20 hours at 0 °C.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain N-Cbz-2-aminobenzoic acid.[4]
N-Cbz Deprotection (Hydrogenolysis)
Workflow:
Caption: Workflow for N-Cbz deprotection by hydrogenolysis.
Methodology:
-
Dissolve N-Cbz-2-aminobenzoic acid in methanol (MeOH).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminobenzoic acid.[8]
Conclusion
The choice of a protecting group for 2-aminobenzoic acid is a strategic decision that significantly impacts the design and outcome of a synthetic route. The Boc group offers a robust and high-yielding protection that is easily removed with acid, making it a popular choice. The Cbz group, removable by hydrogenolysis or strong acid, provides an orthogonal option to acid-labile groups. The Fmoc group is ideal for syntheses requiring very mild, basic deprotection conditions. Tosyl and trifluoroacetyl groups represent more specialized alternatives, with the former being exceptionally stable and the latter being readily cleaved under reductive conditions. A thorough understanding of the properties and experimental conditions associated with each protecting group, as outlined in this guide, is essential for the successful synthesis of complex molecules derived from 2-aminobenzoic acid.
References
- 1. tdcommons.org [tdcommons.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. CAS 150256-42-1: N-fmoc-anthranilic acid | CymitQuimica [cymitquimica.com]
- 10. biosynth.com [biosynth.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, offering insights into their respective strengths, weaknesses, and optimal applications.
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a reagent such as piperidine.[1] This core difference cascades through the entire synthesis, influencing the choice of side-chain protecting groups, the resin, and the final cleavage conditions.[1][2]
Core Principles: A Dichotomy in Protection Strategy
The Boc, or "classic," approach relies on a graduated acid lability scheme. The temporary Nα-Boc group is removed with a moderate acid (TFA), while the more permanent side-chain protecting groups, typically benzyl-based, require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][4] This is considered a semi-orthogonal approach as both protecting groups are removed by acid, albeit of different strengths.[2]
In contrast, the Fmoc strategy is a fully orthogonal system.[2][] The base-labile Fmoc group is removed in each cycle without affecting the acid-labile side-chain protecting groups (often tert-butyl based). These side-chain groups are then removed simultaneously with the cleavage of the peptide from the resin using TFA.[][6] This orthogonality is a key advantage of the Fmoc method, allowing for milder overall conditions and greater flexibility.[]
Performance and Applications: A Quantitative Comparison
While direct, side-by-side quantitative comparisons for the same peptide synthesized by both methods are not abundant in the literature, a general performance overview can be compiled from numerous studies and extensive practical application.[7] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[][7]
| Parameter | Boc Strategy | Fmoc Strategy | References |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [1] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | [1][8] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [1] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) | [1][9] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [1][2][] |
| Typical Yield per Step | High, but can be affected by aggregation | >99% | [1][] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable | [1][10] |
| Safety Considerations | Requires specialized apparatus for highly corrosive HF | Avoids highly corrosive HF | [1][10] |
| Cost | Can be less expensive | Can be more expensive | [1][] |
Experimental Protocols: A Step-by-Step Look at the Chemistries
The following are generalized protocols for a single cycle of amino acid addition in both Boc and Fmoc SPPS. Specific conditions may require optimization based on the peptide sequence, resin, and coupling reagents used.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours in a fritted reaction vessel.[2][12]
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM.[2][13]
-
A common procedure involves a short prewash (5 minutes) followed by a longer deprotection step (15-25 minutes).[13]
-
Wash the resin thoroughly with DCM to remove residual TFA.[13]
3. Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.[3]
-
Wash the resin with DCM.[3]
4. Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).[7]
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]
-
Monitor the reaction completion using a qualitative method like the Ninhydrin test.[7]
5. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[8]
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours in a fritted reaction vessel.[8][14]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% (v/v) piperidine in DMF for an initial 5-10 minutes.[8]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[8]
-
The release of the fluorenyl group can be monitored by UV absorbance, which is a key advantage for automation.[10]
-
Wash the resin thoroughly with DMF.[8]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.[8]
-
Add DIEA (6-10 equivalents) to the amino acid solution for activation.[8]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-4 hours.[8]
-
Monitor the reaction completion using a qualitative method like the Ninhydrin test.
4. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[8]
Potential Side Reactions and Mitigation Strategies
Both synthesis strategies are susceptible to side reactions that can impact the final purity and yield.
| Side Reaction | Predominantly in | Description | Mitigation | References |
| t-Butylation | Boc | The t-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like Tryptophan and Methionine. | Use of scavengers such as dithiothreitol (DTT) or thioanisole. | [3][6] |
| Pyroglutamate Formation | Boc | N-terminal glutamine can cyclize under the acidic deprotection conditions. | Use of appropriate side-chain protection; careful control of deprotection time. | [6] |
| Aspartimide Formation | Both (more prevalent in Fmoc) | Peptides with Asp-Gly or Asp-Ser sequences are prone to form a stable five-membered ring, particularly under basic conditions (Fmoc) or acidic conditions (Boc). | Use of protecting groups on the Asp side chain that hinder cyclization; careful selection of coupling reagents. | [6][10][13][15] |
| Diketopiperazine Formation | Fmoc | At the dipeptide stage, the liberated N-terminal amine can cleave the ester linkage to the resin, especially with Proline as the second amino acid. | Coupling of a pre-formed dipeptide; use of bulky resins like 2-chlorotrityl chloride resin. | [15] |
| Racemization | Both | Activation of amino acids, particularly Histidine and Cysteine, can lead to loss of stereochemical integrity. | Use of additives like HOBt; careful selection of coupling reagents and conditions. | [][16] |
Workflow Visualizations
The cyclical nature of both SPPS strategies can be visualized as follows:
Conclusion: Making the Right Choice
The Fmoc/tBu strategy has become the predominant method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides, including those with post-translational modifications like glycosylation and phosphorylation.[1][10][17]
However, the Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[1][2] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[7]
Ultimately, the choice between Boc and Fmoc SPPS depends on a careful evaluation of the target peptide's sequence, the presence of sensitive residues, the desired scale of synthesis, and the available laboratory infrastructure. By understanding the fundamental principles and nuances of each approach, researchers can make an informed decision to optimize the efficiency and success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chempep.com [chempep.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Boc-2-Abz-OH Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. The enantiomeric purity of key intermediates, such as N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH) derivatives, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of primary analytical techniques for determining the enantiomeric purity of these valuable building blocks, supported by representative experimental data and detailed protocols.
The principal methods for assessing the enantiomeric excess (e.e.) of N-protected amino acids like this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. While other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Circular Dichroism (CD) are also employed for chiral separations, HPLC and NMR are often the most accessible and widely implemented in a drug development setting.[1][2][3][4]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of Chiral HPLC and ¹H-NMR with a Chiral Solvating Agent (CSA) for the determination of enantiomeric purity. The data presented is representative of a typical analysis of an N-Boc protected amino acid derivative.
| Parameter | Chiral HPLC | ¹H-NMR with Chiral Solvating Agent |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a CSA, leading to distinct chemical shifts for each enantiomer.[5] |
| Resolution (R_s) | > 2.0 (baseline separation) | Dependent on CSA, solvent, and temperature. |
| Analysis Time | 15 - 30 minutes | 5 - 20 minutes per sample. |
| Limit of Quantitation (LOQ) | Typically < 0.1% of the minor enantiomer. | ~1% of the minor enantiomer.[5] |
| Sample Preparation | Dissolution in mobile phase, filtration. | Dissolution in deuterated solvent with CSA. |
| Instrumentation | HPLC system with a chiral column and UV detector. | NMR spectrometer (≥400 MHz recommended). |
| Advantages | High sensitivity and accuracy, well-established for routine analysis.[2] | Rapid, non-destructive, minimal sample preparation.[5] |
| Disadvantages | Requires specialized, often expensive, chiral columns; method development can be time-consuming.[5] | Lower sensitivity than HPLC, potential for signal overlap, requires a suitable CSA. |
Experimental Workflow and Methodologies
A systematic approach is crucial for the accurate assessment of enantiomeric purity. The general workflow involves sample preparation, selection of the analytical method, data acquisition, and calculation of the enantiomeric excess.
Caption: General workflow for assessing enantiomeric purity.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust method that physically separates the enantiomers, allowing for their individual quantification.[2][] The choice of the chiral stationary phase (CSP) is critical. For N-Boc protected amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, have demonstrated excellent enantioselectivity.[7][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin-based) column (250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of methanol, acetonitrile, and a buffer (e.g., ammonium acetate or trifluoroacetic acid). A typical starting condition could be 50:50 (v/v) Methanol:Acetonitrile with 0.1% Trifluoroacetic Acid.
Procedure:
-
Standard Preparation: Prepare a solution of the racemic this compound standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
¹H-NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate, observable signals in the NMR spectrum.[5] The integration of these distinct signals allows for the determination of the enantiomeric ratio.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[5]
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H-NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the CSA (e.g., BINOL) to the NMR tube. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum of the sample with the CSA. It may be necessary to adjust the temperature to optimize the separation of the diastereotopic signals.
-
Identify a proton signal (ideally a singlet, such as the Boc methyl protons) that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Analysis:
-
Carefully integrate the two separated signals corresponding to the major and minor enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Conclusion
Both Chiral HPLC and NMR with a chiral solvating agent are powerful techniques for assessing the enantiomeric purity of this compound derivatives. Chiral HPLC generally offers higher sensitivity and is the gold standard for quantitative analysis of trace enantiomeric impurities.[2] However, NMR spectroscopy provides a rapid and non-destructive alternative that is particularly useful for reaction monitoring and for samples where a chiral HPLC method has not yet been developed.[5] The choice of method will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. scispace.com [scispace.com]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-2-Abz-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-2-Abz-OH (2-(Boc-amino)benzoic acid), a common reagent in peptide synthesis and other research applications. Adherence to these protocols is essential for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from potential dust particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation.[1][2] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[2] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[3]
2. Container Labeling:
-
The waste container label should include the full chemical name, "this compound," the CAS number (68790-38-5), and any relevant institutional tracking numbers.[4]
-
Clearly indicate that it is chemical waste and include the appropriate GHS hazard pictograms (e.g., irritant).[1]
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[3]
-
It should be segregated from incompatible materials, particularly strong oxidizing agents.[3]
4. Disposal:
-
Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[3]
-
The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[2][3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol [1][4] |
| CAS Number | 68790-38-5[1][4] |
| Melting Point | 153-156 °C (decomposes)[4] |
| Appearance | Solid |
| Storage Class | 11 - Combustible Solids[4] |
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling Boc-2-Abz-OH
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents such as Boc-2-Abz-OH (2-(tert-butoxycarbonylamino)benzoic acid) are critical for ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols for this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation[1]. Therefore, adherence to strict safety protocols and the use of appropriate PPE are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust particles or splashes[1][2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation[1]. Gloves should be inspected before use and proper removal techniques employed. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when dusts are generated. | To avoid inhalation of dust, which may cause respiratory tract irritation[1]. |
| Body Protection | A laboratory coat and, if necessary, impervious clothing. | To protect personal clothing from contamination and prevent skin exposure[4][5]. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion[5][6]. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[4]. An emergency eyewash station and safety shower should be readily accessible[6].
Experimental Protocol: Handling Solid this compound
-
Preparation: Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound. Assemble all necessary equipment and weigh the required amount of the compound on weighing paper or in a suitable container within the fume hood.
-
Dispensing: Carefully transfer the solid this compound to the reaction vessel. Avoid creating dust. Use non-sparking tools if there is any risk of static discharge[4].
-
Post-Handling: Tightly seal the container of this compound after use. Clean the work area and decontaminate surfaces with an appropriate solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water upon completion of the task and before leaving the laboratory[6].
Emergency Procedures
Table 2: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][7]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, consult a doctor[4][6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][6][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[4]. |
| Spills | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, place it in a sealed container for disposal, and clean the spill area. For large spills, prevent further leakage if safe to do so and contact your institution's environmental health and safety department[4][7][8]. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of in the general trash or down the drain[4][8].
Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container[9].
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used[9].
-
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, segregated from incompatible materials[9].
-
Final Disposal: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The recommended disposal method is controlled incineration at a permitted facility[4][9]. Contaminated packaging should also be disposed of as hazardous waste[4].
Diagram 1: Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. BOC-4-ABZ-OH - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
